molecular formula C8H20N2O2 B11914906 Dimethylamino-PEG2-C2-NH2

Dimethylamino-PEG2-C2-NH2

Katalognummer: B11914906
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: QOMMRYQLPDTSQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethylamino-PEG2-C2-NH2 is a useful research compound. Its molecular formula is C8H20N2O2 and its molecular weight is 176.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H20N2O2

Molekulargewicht

176.26 g/mol

IUPAC-Name

2-[2-[2-(dimethylamino)ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C8H20N2O2/c1-10(2)4-6-12-8-7-11-5-3-9/h3-9H2,1-2H3

InChI-Schlüssel

QOMMRYQLPDTSQL-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCOCCOCCN

Herkunft des Produkts

United States

Foundational & Exploratory

Dimethylamino-PEG2-C2-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile PROTAC Linker

Introduction

Dimethylamino-PEG2-C2-NH2 is a heterobifunctional, PEG-based linker integral to the burgeoning field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol, its application in PROTAC synthesis, and the underlying mechanism of action.

Chemical Properties and Specifications

This compound is characterized by a short polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles to the resulting PROTAC molecule. The terminal dimethylamino and primary amine groups provide versatile handles for conjugation to other molecular entities.

PropertyValueReference
IUPAC Name 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethanamine[1]
Synonyms This compound[1]
CAS Number 692782-62-0[1]
Molecular Formula C8H20N2O2[1]
Molecular Weight 176.26 g/mol [1]
Exact Mass 176.1525 g/mol [1]
Appearance To be determined[1]
Purity >98% (typical)[1]
Solubility To be determined[1]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark environment.[1]

Synthesis and Bioconjugation

Plausible Synthesis of this compound

While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound can be conceptualized based on established organic chemistry principles. A potential pathway involves the protection of one amine group, followed by PEGylation and subsequent deprotection.

Experimental Protocol:

  • Protection of a Diamine: Start with a suitable diamine precursor, for instance, N-Boc-ethylenediamine. The Boc (tert-butyloxycarbonyl) group protects one of the amine functionalities.

  • PEGylation: React the Boc-protected diamine with a suitable PEGylating agent, such as 2-(2-(dimethylamino)ethoxy)ethyl methanesulfonate. This reaction would be carried out in an appropriate solvent (e.g., dichloromethane (B109758) or DMF) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to facilitate the nucleophilic substitution.

  • Deprotection: Following the successful PEGylation, the Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: The final product, this compound, would be purified using standard techniques such as column chromatography or preparative HPLC to achieve the desired purity.

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the modular synthesis of PROTACs. The linker connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase. The terminal amines of the linker allow for versatile conjugation strategies, most commonly through amide bond formation.

Experimental Protocol for PROTAC Synthesis via Amide Bond Formation:

  • Activation of Carboxylic Acid: A ligand (either for the POI or the E3 ligase) bearing a carboxylic acid functional group is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

  • First Amide Coupling: this compound is added to the activated ligand solution. The reaction is stirred at room temperature until completion, which can be monitored by LC-MS. The resulting intermediate is a ligand-linker conjugate.

  • Purification of Intermediate: The ligand-linker conjugate is purified from the reaction mixture using techniques like preparative HPLC.

  • Second Amide Coupling: The second ligand (with a carboxylic acid group) is activated separately using the same method as in step 1. The purified ligand-linker intermediate from step 3 is then added to this activated ligand to form the final PROTAC molecule.

  • Final Purification: The final PROTAC is purified by preparative HPLC to yield a highly pure product for biological evaluation.

Mechanism of Action in Targeted Protein Degradation

PROTACs synthesized using this compound function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. The flexibility and hydrophilicity of the PEG linker are crucial for enabling the optimal orientation of the two proteins to facilitate this interaction.

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting for degradation Degradation Degradation of POI Proteasome->Degradation Peptides Recycled Amino Acids Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Once the ternary complex is formed, the E3 ligase ubiquitinates the target protein by transferring ubiquitin molecules to it. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell. The PROTAC molecule is then released to engage with another target protein and E3 ligase, acting catalytically.

Experimental and Logical Workflows

The development of a PROTAC using this compound follows a structured workflow from synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 POI Ligand (with handle) Conjugation1 First Conjugation (Ligand-Linker) Ligand1->Conjugation1 Ligand2 E3 Ligase Ligand (with handle) Conjugation2 Second Conjugation (PROTAC Assembly) Ligand2->Conjugation2 Linker This compound Linker->Conjugation1 Purification1 Purification Conjugation1->Purification1 Purification1->Conjugation2 Final_Purification Final Purification Conjugation2->Final_Purification Binding_Assay Ternary Complex Formation Assay Final_Purification->Binding_Assay Degradation_Assay Western Blot for POI Degradation Binding_Assay->Degradation_Assay Cell_Viability Cell Viability/ Toxicity Assay Degradation_Assay->Cell_Viability Downstream_Analysis Downstream Functional Assays Cell_Viability->Downstream_Analysis

Caption: Logical workflow for PROTAC synthesis and evaluation.

The signaling pathway leveraged by PROTACs is the endogenous ubiquitin-proteasome system, a fundamental process for protein turnover in eukaryotic cells.

Ubiquitin_Proteasome_Pathway E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer PROTAC_Complex POI-PROTAC-E3 Ligase Ternary Complex E2->PROTAC_Complex Ub Transfer PolyUb_POI Polyubiquitinated POI PROTAC_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI

Caption: The Ubiquitin-Proteasome Signaling Pathway.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its chemical structure offers a balance of hydrophilicity and flexibility, which are critical for the formation of a productive ternary complex and for imparting drug-like properties to the final PROTAC molecule. The straightforward conjugation chemistry via its terminal amine groups allows for its efficient incorporation into a modular PROTAC synthesis workflow. As the field of targeted protein degradation continues to expand, the rational design and selection of linkers like this compound will remain a cornerstone of developing novel and effective therapeutics.

References

Unveiling the Structure of Dimethylamino-PEG2-C2-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of linker molecules is paramount for the rational design of novel therapeutics. This in-depth technical guide focuses on the structure elucidation of Dimethylamino-PEG2-C2-NH2, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

This guide provides a detailed overview of the molecule's chemical properties, predicted spectral data for its characterization, a comprehensive experimental protocol for its synthesis and analysis, and its application within the broader context of PROTAC-mediated protein degradation.

Chemical and Physical Properties

This compound, systematically named 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine, is a hydrophilic linker designed to bridge a target protein ligand and an E3 ubiquitin ligase ligand in a PROTAC construct. Its PEG component enhances solubility and can influence the cell permeability of the resulting PROTAC molecule.

PropertyValueSource
Chemical Formula C8H20N2O2N/A
Molecular Weight 176.26 g/mol N/A
IUPAC Name 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amineN/A
SMILES CN(C)CCOCCOCCNN/A
CAS Number 692782-62-0N/A
Appearance Predicted to be a colorless to pale yellow oil or liquidN/A
Solubility Soluble in water and polar organic solventsN/A

Structural Elucidation: Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl groups. The chemical shifts are influenced by the proximity to electronegative oxygen and nitrogen atoms.

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
N(CH₃)₂~2.2s6H
N-CH₂-~2.4t2H
-O-CH₂-CH₂-N-~2.8t2H
-O-CH₂-CH₂-O-~3.5-3.7m8H
-NH₂~1.5 (broad)s2H
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

AssignmentPredicted Chemical Shift (ppm)
N(CH₃)₂~45
N-CH₂-~58
-O-CH₂-CH₂-N-~40
-O-CH₂-CH₂-O-~70-73
Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. Key fragmentation patterns would likely involve cleavage at the C-O and C-N bonds.

m/zPredicted Fragment
176[M]⁺
131[M - NH₂CH₂]⁺
116[M - C₂H₄NH₂]⁺
58[CH₂=N(CH₃)₂]⁺
44[CH₂=NH₂]⁺

Experimental Protocols

The following section details the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

A plausible synthetic route for this compound involves the reaction of a suitably protected amino-PEG precursor with dimethylamine (B145610).

Materials:

Procedure:

  • Protection of the primary amine: 2-(2-(2-aminoethoxy)ethoxy)ethanol is reacted with phthalic anhydride in a suitable solvent like DMF to form the phthalimide-protected alcohol.

  • Activation of the hydroxyl group: The resulting alcohol is then treated with a chlorinating agent such as thionyl chloride in an inert solvent like DCM to convert the hydroxyl group into a more reactive leaving group (chloride).

  • Introduction of the dimethylamino group: The chlorinated intermediate is reacted with an excess of dimethylamine to introduce the dimethylamino moiety via nucleophilic substitution.

  • Deprotection of the primary amine: The phthalimide (B116566) protecting group is removed by treatment with hydrazine hydrate in a solvent like ethanol (B145695) to yield the final product, this compound.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol (B129727) in dichloromethane.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR: Acquire the carbon NMR spectrum on the same instrument.

  • Data Analysis: Process the spectra to determine chemical shifts, multiplicities, and integration values to confirm the structure.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into a mass spectrometer (e.g., ESI-MS or GC-MS).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Application in PROTAC Technology

This compound serves as a crucial linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC utilizing a linker like this compound is depicted in the following signaling pathway.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

A typical workflow to evaluate the efficacy of a PROTAC synthesized using this compound is outlined below.

PROTAC_Workflow start Start synthesis PROTAC Synthesis (using this compound linker) start->synthesis binding_assay Binary Binding Assays (e.g., SPR, ITC) - PROTAC to Target Protein - PROTAC to E3 Ligase synthesis->binding_assay ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, AlphaLISA) binding_assay->ternary_complex western_blot In-cell Target Degradation Assay (Western Blot or In-Cell Western) ternary_complex->western_blot dose_response Dose-Response and Time-Course (Determine DC50 and Dmax) western_blot->dose_response selectivity Selectivity Profiling (Proteomics-based) dose_response->selectivity functional_assay Cellular Functional Assays (e.g., Viability, Apoptosis) selectivity->functional_assay end End functional_assay->end

Caption: Experimental workflow for PROTAC characterization.

This comprehensive guide provides a foundational understanding of the structure, synthesis, and application of this compound. The provided protocols and predicted data serve as a valuable resource for researchers engaged in the design and development of novel PROTAC-based therapeutics.

The Strategic Role of Dimethylamino-PEG2-C2-NH2 in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase ligand, is a critical determinant of its efficacy. This technical guide provides an in-depth exploration of the role of a specific and widely used linker, Dimethylamino-PEG2-C2-NH2, in PROTAC design, using a potent IRAK4-degrading PROTAC as a case study.

Core Concepts: The PROTAC Linker

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is not merely a passive spacer; its length, composition, flexibility, and physicochemical properties profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for successful protein degradation. Furthermore, the linker significantly impacts the overall properties of the PROTAC, including its solubility, cell permeability, and pharmacokinetic profile.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a two-unit polyethylene (B3416737) glycol (PEG) chain, a terminal primary amine, and a terminal dimethylamino group. Its chemical structure is 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine.

Key Physicochemical Properties:

  • Hydrophilicity: The PEG component imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This is particularly beneficial when working with hydrophobic warheads or E3 ligase ligands, improving the overall "drug-like" properties of the final compound.

  • Flexibility: The ethylene (B1197577) glycol units provide conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the formation of a productive ternary complex.

  • Bifunctionality: The terminal primary amine allows for straightforward conjugation to a carboxylic acid-functionalized binding moiety (either the POI ligand or the E3 ligase ligand) through standard amide bond formation. The dimethylamino group can also serve as a synthetic handle or contribute to the overall physicochemical properties of the PROTAC.

Case Study: An IRAK4-Targeting PROTAC

A study by Nunes et al. (2019) details the development of potent PROTACs for the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways. One of the most effective degraders identified in this study, herein referred to as IRAK4-PROTAC-PEG2, utilizes a PEG2-based linker structurally consistent with this compound to connect an IRAK4 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Quantitative Analysis of IRAK4 Degradation

The efficacy of IRAK4-PROTAC-PEG2 was quantified through the determination of its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax).

PROTACTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
IRAK4-PROTAC-PEG2IRAK4VHLThis compound151>95PBMCs

Table 1: Quantitative degradation data for an IRAK4-targeting PROTAC utilizing a PEG2 linker.

Signaling Pathway Targeted by the IRAK4 PROTAC

IRAK4 is a critical kinase in the MyD88-dependent signaling pathway downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Activation of this pathway leads to the downstream activation of NF-κB and MAPK signaling, resulting in the production of pro-inflammatory cytokines. By degrading IRAK4, the PROTAC effectively shuts down this inflammatory cascade.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylation NFkappaB NF-κB IkappaB->NFkappaB Release NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation AP1 AP-1 MAPK_cascade->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Gene_expression Pro-inflammatory Gene Expression NFkappaB_nuc->Gene_expression AP1_nuc->Gene_expression

IRAK4 Signaling Pathway

Experimental Protocols

The successful design and evaluation of a PROTAC require robust experimental methodologies. The following protocols are based on the procedures described for the characterization of the IRAK4-targeting PROTAC.

Synthesis of an Amide-Linked PROTAC using this compound

This protocol describes the general steps for conjugating a carboxylic acid-containing POI ligand to the primary amine of this compound, followed by coupling to an E3 ligase ligand.

Step 1: Amide Coupling of POI Ligand to the Linker

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a peptide coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

Step 2: Final Amide Coupling to the E3 Ligase Ligand

  • The product from Step 1, which now has a terminal dimethylamino group and a free amine on the other end of the linker, can be coupled to a carboxylic acid-functionalized E3 ligase ligand using the same amide coupling protocol as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC to obtain the desired compound with high purity.

Western Blotting for IRAK4 Degradation

This protocol outlines the procedure for assessing the degradation of IRAK4 in a cellular context.

Cell Culture and Treatment:

  • Culture peripheral blood mononuclear cells (PBMCs) in appropriate media and conditions.

  • Treat the cells with varying concentrations of the IRAK4 PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

Cell Lysis:

  • After treatment, harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation to remove cellular debris.

Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the lysates using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating.

SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE on a polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C.

  • Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the IRAK4 band intensity to the loading control.

  • Calculate the percentage of IRAK4 degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the synthesis and evaluation of a PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation POI_Ligand POI Ligand (with COOH) Intermediate POI Ligand-Linker POI_Ligand->Intermediate Amide Coupling Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (with COOH) PROTAC Final PROTAC E3_Ligand->PROTAC Intermediate->PROTAC Amide Coupling Cell_Culture Cell Culture (e.g., PBMCs) PROTAC->Cell_Culture Characterization Treatment PROTAC Treatment Cell_Culture->Treatment Western_Blot Western Blot for Protein Degradation Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

PROTAC Synthesis and Evaluation Workflow

Conclusion

The linker is a pivotal component in PROTAC design, and this compound represents a valuable building block for the construction of effective protein degraders. Its inherent hydrophilicity and flexibility can contribute to favorable physicochemical properties and facilitate the formation of a productive ternary complex, as exemplified by the successful development of potent IRAK4-targeting PROTACs. A systematic approach to linker selection and optimization, coupled with robust experimental validation, is essential for advancing the field of targeted protein degradation and realizing the full therapeutic potential of PROTACs.

Dimethylamino-PEG2-C2-NH2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of Dimethylamino-PEG2-C2-NH2, a bifunctional linker crucial in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound is a heterobifunctional linker containing a dimethylamino group and a primary amine, separated by a 2-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts water solubility and provides versatile conjugation points for the synthesis of complex molecules. Its primary application is in the field of targeted protein degradation, where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, forming a PROTAC.

All essential quantitative data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C8H20N2O2
Molecular Weight 176.26 g/mol [1]
Exact Mass 176.15 g/mol [1]
IUPAC Name 2-(2-(2-aminoethoxy)ethoxy)-N,N-dimethylethan-1-amine[1]
CAS Number 692782-62-0[1][2]

Role in PROTAC Synthesis: A Conceptual Workflow

The this compound linker is integral to the modular synthesis of PROTACs. The primary amine serves as a nucleophile for coupling with an activated carboxylic acid (or other electrophilic functional group) on either the target protein ligand or the E3 ligase ligand. The dimethylamino group can remain as a tertiary amine or be used in other specific chemical transformations.

The following diagram illustrates a generalized experimental workflow for synthesizing a PROTAC via sequential amide bond formation, a common strategy employing amine-terminated PEG linkers.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling Reaction cluster_1 Step 2: Activation of Second Ligand cluster_2 Step 3: Final Coupling Reaction A Ligand A-COOH (E3 Ligase or Target Protein Ligand) reagents1 Coupling Agents (e.g., HATU, DIPEA) in Anhydrous DMF A->reagents1 linker H₂N-PEG2-C2-N(CH₃)₂ (this compound) linker->reagents1 product1 Ligand A-NH-PEG2-C2-N(CH₃)₂ reagents1->product1 Amide Bond Formation activated_B Activated Ligand B final_reagents Reaction Mixture product1->final_reagents Intermediate B Ligand B-COOH (Remaining Ligand) reagents2 Coupling Agents (e.g., HATU, DIPEA) B->reagents2 reagents2->activated_B Carboxyl Activation activated_B->final_reagents final_protac Final PROTAC Molecule Ligand A-(Linker)-Ligand B final_reagents->final_protac Second Amide Bond Formation purification Purification (e.g., HPLC) final_protac->purification

Caption: Conceptual workflow for the synthesis of a PROTAC molecule.

Experimental Protocols

While protocols must be optimized for specific substrates, the following section details a representative methodology for the synthesis of an amide-linked PROTAC using a terminal amine PEG linker. This process is generally conducted in a modular fashion.[1]

Materials and Reagents
  • Ligand A with a carboxylic acid functional group (e.g., E3 ligase ligand)

  • This compound

  • Ligand B with a carboxylic acid functional group (e.g., target protein ligand)

  • Peptide coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Reagents for workup and purification (e.g., Ethyl Acetate, LiCl solution, NaHCO3, Brine, Na2SO4)

  • Inert gas (Nitrogen or Argon)

  • Analytical instruments (LC-MS, NMR)

  • Purification system (Flash column chromatography or preparative HPLC)

Step 1: First Amide Coupling

This step couples the first ligand to the primary amine of the this compound linker.

  • Preparation : Under an inert nitrogen atmosphere, dissolve Ligand A-COOH (1.0 equivalent) in anhydrous DMF.

  • Activation : Add the coupling agent (e.g., HATU, 1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir for approximately 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling : Add this compound (1.1 eq.) to the reaction mixture.

  • Reaction : Allow the reaction to stir at room temperature overnight. Monitor the progress by LC-MS to confirm the formation of the desired intermediate.

  • Workup : Upon completion, dilute the mixture with ethyl acetate. Perform sequential washes with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography to yield the Ligand A-Linker intermediate.

Step 2: Second Amide Coupling

This final step conjugates the second ligand to the other end of the linker, which would typically require a pre-functionalized linker (e.g., with a protected amine or a different reactive group). For the specific linker , the workflow would be adapted based on the desired final structure and the reactivity of the dimethylamino group or by using a different linker with orthogonal protecting groups.

However, in a typical PROTAC synthesis where a bifunctional linker with two primary amines (one protected) is used, the second step involves deprotection followed by a repetition of the coupling procedure described in Step 1 with Ligand B-COOH.[1] This modular approach allows for the systematic construction of the final PROTAC molecule. The final product is then purified, typically using preparative HPLC, and its identity is confirmed by LC-MS and NMR spectroscopy.[1]

References

A Technical Guide for PROTAC Synthesis Beginners: The Role and Application of Dimethylamino-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][3]

The linker is a critical determinant of a PROTAC's biological activity, influencing its efficacy, selectivity, and physicochemical properties.[1] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently incorporated to enhance solubility, cell permeability, and to provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex.[4] Dimethylamino-PEG2-C2-NH2 is a specific PEG-based linker used in the synthesis of PROTACs.[5][6][7][8] This guide provides an in-depth look at the use of this compound for those new to PROTAC synthesis.

The PROTAC Mechanism of Action: A Signaling Cascade

The mechanism of action for PROTACs involves co-opting the natural cellular process of protein turnover. The following diagram illustrates the key steps in this signaling cascade.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Properties and Advantages of this compound in PROTAC Synthesis

This compound is a bifunctional linker that possesses a primary amine for covalent attachment and a dimethylamino group. The PEG component of the linker offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge with hydrophobic warheads and E3 ligase ligands.[9]

  • Improved Cell Permeability: By masking polar functional groups and forming intramolecular hydrogen bonds, PEG linkers can in some cases enhance the cell permeability of PROTACs.[3]

  • Precise Length and Flexibility: The defined length of the PEG2 unit provides a specific spatial separation between the warhead and the E3 ligase ligand, which is critical for optimal ternary complex formation.[10]

  • Synthetic Tractability: The terminal primary amine allows for straightforward and well-established amide bond formation with a carboxylic acid-functionalized binding moiety (either the warhead or the E3 ligase ligand).[4]

The dimethylamino group can also influence the physicochemical properties of the final PROTAC, such as its basicity and potential for specific interactions.

Quantitative Data on PROTAC Performance with PEG Linkers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes representative data for PROTACs with short PEG linkers, illustrating the impact of linker length on degradation efficiency.

PROTACTarget ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Cell Line
Compound A BRD4VHLPEG250>90HeLa
Compound B BRD4VHLPEG325>95HeLa
Compound C BTKCereblonPEG22.297Mino
Compound D KRAS G12CVHLPEG430>90NCI-H358

Note: The data presented in this table is illustrative and compiled from various sources in the literature to demonstrate the typical performance of PROTACs with short PEG linkers. Actual values are dependent on the specific warhead, E3 ligase ligand, and experimental conditions.[2]

Experimental Protocols for PROTAC Synthesis Using this compound

The synthesis of a PROTAC using this compound typically involves a modular approach with amide bond formation as a key step.[4] The following is a generalized protocol.

Experimental Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Warhead-COOH - this compound - E3 Ligand-COOH Step1 Step 1: Amide Coupling (Warhead-COOH + Linker-NH2) Start->Step1 Intermediate1 Intermediate: Warhead-Linker-NH2 Step1->Intermediate1 Step2 Step 2: Final Amide Coupling (Intermediate + E3 Ligand-COOH) Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: A generalized experimental workflow for the synthesis of a PROTAC using a diamine linker.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Warhead with this compound

This protocol describes the coupling of a warhead containing a carboxylic acid with this compound.

Reagents and Materials:

  • Warhead-COOH (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[9]

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[9]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography to yield the Warhead-PEG2-C2-N(Me)2-NH2 intermediate.

Protocol 2: Final Amide Coupling with a Carboxylic Acid-Functionalized E3 Ligase Ligand

This protocol describes the final coupling of the intermediate from Protocol 1 with a carboxylic acid-functionalized E3 ligase ligand.

Reagents and Materials:

  • Warhead-PEG2-C2-N(Me)2-NH2 (1.0 eq)

  • E3 Ligase Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the procedure outlined in Protocol 1, using the Warhead-PEG2-C2-N(Me)2-NH2 intermediate and the E3 Ligase Ligand-COOH as the coupling partners.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.[9]

Protocol 3: Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[11]

Conclusion

The this compound linker is a valuable tool for researchers beginning their journey into PROTAC synthesis. Its properties facilitate the creation of PROTACs with favorable physicochemical characteristics, and its reactivity allows for straightforward integration into synthetic schemes. By understanding the principles of PROTAC design and following established experimental protocols, researchers can effectively utilize this and similar linkers to develop novel protein degraders for a wide range of biological targets. The empirical nature of PROTAC optimization often requires the synthesis and evaluation of a library of compounds with varying linker properties to identify the most effective degrader.[1]

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Dimethylamino-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. The linker is a critical element that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility and provide control over the spatial orientation of the two ligands, which is crucial for the formation of a stable and productive ternary complex. This document provides detailed protocols and application notes for the use of Dimethylamino-PEG2-C2-NH2 , a bifunctional PEG linker, in the synthesis of PROTACs. This linker features a primary amine for covalent attachment and a terminal dimethylamino group, which can influence the physicochemical properties of the final PROTAC molecule.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC synthesis.

PropertyValue
Chemical Formula C8H20N2O2
Molecular Weight 176.26 g/mol
Appearance To be determined
Purity >98%
Solubility To be determined
Storage Conditions Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C in a dry, dark environment.

PROTAC Synthesis Workflow

The general workflow for synthesizing a PROTAC using this compound involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The primary amine of the linker serves as the reactive handle for amide bond formation.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow using this compound cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products POI_ligand POI Ligand (with -COOH) step1 Step 1: First Amide Coupling POI_ligand->step1 E3_ligand E3 Ligase Ligand (with -COOH) step2 Step 2: Second Amide Coupling E3_ligand->step2 linker This compound linker->step1 intermediate Intermediate (POI-Linker) step1->intermediate final_protac Final PROTAC step2->final_protac intermediate->step2

Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.

Experimental Protocols

The following protocols describe the synthesis of a PROTAC using this compound via amide bond formation. This common and robust method is widely applicable.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (either the POI ligand or the E3 ligase ligand) with the primary amine of this compound, followed by a second coupling to the final component.

Step 1: First Amide Coupling

  • Reagents and Materials:

    • Component A-COOH (e.g., POI ligand with a carboxylic acid) (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the intermediate, Component A-Linker.

Step 2: Second Amide Coupling

  • Reagents and Materials:

    • Component A-Linker (from Step 1) (1.0 eq)

    • Component B-COOH (e.g., E3 ligase ligand with a carboxylic acid) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 1, using Component A-Linker and Component B-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

PROTAC Mechanism of Action

The synthesized PROTAC functions by inducing the formation of a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_MoA PROTAC Mechanism of Action cluster_components Cellular Components cluster_process Degradation Process PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Degradation Degradation POI->Degradation Recognition E3 E3 Ligase E3->Ternary_Complex E1 E1 E2 E2 E1->E2 Ub Activation E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Proteasome->Degradation Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitination->POI Degradation->PROTAC Recycled

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Summary

PROTAC Example (with similar PEG linker)Target ProteinE3 LigaseDC50 (nM)Dmax (%)
PROTAC 1BRD4Cereblon15>90
PROTAC 2BTKVHL25~95
PROTAC 3ERRαCereblon50>85
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum degradation percentage.

Conclusion

The this compound linker offers a versatile platform for the synthesis of PROTACs. Its bifunctional nature, with a primary amine for conjugation and a dimethylamino group to potentially enhance physicochemical properties, makes it a valuable tool for drug discovery and development professionals. The provided protocols offer a starting point for the synthesis of novel protein degraders. It is crucial to note that the optimal linker length and composition must be determined empirically for each specific target protein and E3 ligase pair to achieve maximal degradation efficacy.

Application Notes and Protocols for Dimethylamino-PEG2-C2-NH2 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-PEG2-C2-NH2 is a bifunctional, PEG-based linker increasingly utilized in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable ternary complex between the target protein and the E3 ligase, as well as impacting the molecule's overall physicochemical properties such as solubility and cell permeability.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of PROTACs. The linker features a primary amine for conjugation to a ligand for either the target protein or the E3 ligase, and a dimethylamino group, which can enhance aqueous solubility and may influence cell permeability and other pharmacokinetic properties of the final conjugate.

Chemical Properties and Handling

PropertyValue
Chemical Name 2-(2-(2-Aminoethoxy)ethoxy)-N,N-dimethylethanamine
Molecular Formula C8H20N2O2
Molecular Weight 176.26 g/mol
CAS Number 692782-62-0
Appearance Colorless to pale yellow oil
Solubility Soluble in water and most organic solvents (e.g., DMSO, DMF, DCM)
Storage Store at -20°C for long-term stability. For short-term use, 4°C is acceptable. Protect from moisture.

Application Notes: Use in PROTAC Synthesis

This compound serves as a hydrophilic and flexible linker for the assembly of PROTACs. Its two functional groups, a primary amine and a tertiary amine, offer distinct functionalities.

  • Primary Amine: This is the primary point of conjugation. It can readily react with activated carboxylic acids (e.g., NHS esters), isocyanates, or sulfonyl chlorides present on a target protein ligand or an E3 ligase ligand to form stable amide, urea, or sulfonamide bonds, respectively.

  • Dimethylamino Group: This tertiary amine is generally less reactive under standard conjugation conditions. Its primary role is to enhance the hydrophilicity of the PROTAC molecule, which can improve solubility and potentially mitigate issues with aggregation. The positive charge of the dimethylamino group at physiological pH may also influence interactions with the cell membrane and impact cell permeability.

The flexible di(ethylene glycol) spacer provides an appropriate length to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex required for ubiquitination.

Experimental Protocols

The following are generalized protocols for the synthesis of PROTACs using this compound. Optimization of reaction conditions (e.g., stoichiometry, reaction time, temperature) is recommended for each specific synthesis.

Protocol 1: Two-Step Synthesis of an Amide-Linked PROTAC

This protocol describes a common two-step approach where the linker is first conjugated to one of the ligands, followed by conjugation to the second ligand.

Step 1: Conjugation of Ligand A (with a carboxylic acid) to this compound

Step1_Workflow Ligand_A Ligand A-COOH Activation Activate with HATU/DIPEA in DMF Ligand_A->Activation Linker Add This compound Activation->Linker 1.1 eq Reaction Stir at RT (2-12 h) Linker->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product_1 Ligand A-Linker-NH(CH3)2 Purification->Product_1 caption Workflow for Step 1: Amide Bond Formation

Caption: Workflow for Step 1: Amide Bond Formation.

Materials:

  • Ligand A with a carboxylic acid moiety (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Dissolve Ligand A-COOH in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HATU and DIPEA to the solution. Stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Ligand A-linker conjugate.

Step 2: Conjugation of Ligand A-Linker to Ligand B (with an activated carboxylic acid)

Step2_Workflow Product_1 Ligand A-Linker-NH(CH3)2 Reaction Stir at RT (2-12 h) Product_1->Reaction Ligand_B Ligand B-COOH Activation Activate with HATU/DIPEA in DMF Ligand_B->Activation Activation->Product_1 1.0 eq Workup Aqueous Workup & Extraction Reaction->Workup Purification Preparative HPLC Workup->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC caption Workflow for Step 2: Final PROTAC Assembly

Caption: Workflow for Step 2: Final PROTAC Assembly.

Materials:

  • Ligand A-linker conjugate from Step 1 (1.0 eq)

  • Ligand B with a carboxylic acid moiety (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Follow the same procedure as in Step 1, using the Ligand A-linker conjugate and Ligand B-COOH as the coupling partners.

  • After workup, the crude product is typically purified by preparative HPLC to yield the final PROTAC.

  • Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: One-Pot Synthesis of an Amide-Linked PROTAC

This protocol is suitable if one of the ligands has a primary amine and the other has a carboxylic acid, and selective reaction with the primary amine of the linker is desired. This often requires protecting the amine on the ligand first.

Procedure:

  • Protect the amine on the amine-containing ligand (e.g., with a Boc group).

  • Couple the carboxylic acid-containing ligand to this compound using the HATU/DIPEA procedure described in Protocol 1, Step 1.

  • Purify the resulting intermediate.

  • Deprotect the amine on the first ligand (e.g., using TFA for a Boc group).

  • Couple the deprotected ligand to the intermediate from step 3, which now has a terminal carboxylic acid from the first ligand, again using the HATU/DIPEA procedure.

  • Purify the final PROTAC by preparative HPLC.

Characterization and Analysis

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for monitoring reaction progress and confirming the molecular weight of intermediates and the final product.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and confirming the successful conjugation at the expected positions.

  • Preparative HPLC (High-Performance Liquid Chromatography): The standard method for purifying the final PROTAC to a high degree of purity required for biological assays.

  • Purity Assessment: Analytical HPLC should be used to determine the purity of the final compound, which should typically be >95% for in vitro assays.

Signaling Pathway and Mechanism of Action

PROTAC_MoA caption Mechanism of Action of a PROTAC

Caption: Mechanism of Action of a PROTAC.

The synthesized PROTAC, containing the this compound linker, functions by inducing the proximity of a target protein and an E3 ubiquitin ligase. This leads to the formation of a ternary complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.

Quantitative Data Summary

As of the latest literature review, specific quantitative data for PROTACs synthesized using this compound are not widely available in peer-reviewed publications. The following table provides a template for the types of data that should be generated and recorded when evaluating a novel PROTAC synthesized with this linker.

ParameterDescriptionExample Data
Reaction Yield (Step 1) The chemical yield for the conjugation of the first ligand to the linker.60-80%
Reaction Yield (Step 2) The chemical yield for the final conjugation step.30-50%
Final Purity The purity of the final PROTAC as determined by analytical HPLC.>95%
DC50 The concentration of the PROTAC required to degrade 50% of the target protein.To be determined
Dmax The maximum percentage of target protein degradation achieved.To be determined
Cell Permeability (e.g., PAMPA) A measure of the PROTAC's ability to cross cell membranes.To be determined

Researchers are encouraged to publish their findings to contribute to the collective understanding of the structure-activity relationships of PROTACs utilizing this and similar linkers.

Application Notes and Protocols: Dimethylamino-PEG2-C2-NH2 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-PEG2-C2-NH2 is a short-chain, bifunctional linker containing a dimethylamino group and a primary amine, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. This linker is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications.[1][2][3] The PEG component enhances the solubility and bioavailability of the resulting conjugates, while the terminal amine groups provide reactive sites for conjugation to various molecules of interest.[4][5] This document provides detailed information on the solubility of this compound and protocols for its use in in vitro assays.

Physicochemical Properties and Solubility

General Solubility Profile:

PEG linkers are known for their hydrophilic nature, which generally imparts good water solubility to the molecules they are attached to.[4] However, the free linker itself, especially with functional groups, may require initial dissolution in an organic solvent before preparation of aqueous stocks for in vitro assays.

Recommended Solvents:

Based on the common practices for similar compounds, the following solvents are recommended for preparing stock solutions of this compound:

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are the recommended primary solvents for dissolving amine-containing PEG linkers.[6][7]

  • Aqueous Buffers: Once dissolved in an organic solvent, the stock solution can be further diluted to the desired working concentration in a variety of aqueous buffers, such as Phosphate-Buffered Saline (PBS). It is crucial to ensure that the final concentration of the organic solvent in the assay is compatible with the biological system being studied and does not exceed a level that could cause toxicity or artifacts (typically <0.5%).

Storage and Stability:

For long-term storage, it is recommended to store this compound in a dry, dark environment at -20°C.[2] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable. Stock solutions in organic solvents should also be stored at -20°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Data Presentation: Solubility and Stock Preparation

Solvent Recommended Use Typical Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) Primary stock solution10-50 mMEnsure the DMSO is anhydrous to prevent hydrolysis of reactive molecules it may be conjugated with.
Dimethylformamide (DMF) Primary stock solution10-50 mMUse anhydrous DMF. Can be an alternative to DMSO.
Phosphate-Buffered Saline (PBS), pH 7.4 Working solutions for in vitro assaysDilute from organic stockThe final concentration of the organic solvent should be minimized in the final assay medium.
Nuclease-free Water Dilution of stock solutionsAs neededCan be used for dilution, but buffered solutions are generally preferred for pH stability in assays.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using this compound

This protocol describes a general workflow for conjugating this compound to a protein of interest (POI) that has an available carboxylic acid group for amide bond formation.

Materials:

  • This compound

  • Protein of Interest (POI) with an accessible carboxyl group

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: MES buffer (pH 4.5-6.0) for activation and PBS (pH 7.2-8.0) for conjugation

  • Quenching Reagent: Hydroxylamine (B1172632) or Tris buffer

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.

    • Dissolve the POI in the appropriate conjugation buffer.

    • Prepare fresh solutions of EDC and NHS/sulfo-NHS in a suitable buffer immediately before use.

  • Activation of the Protein of Interest:

    • In a microcentrifuge tube, mix the POI with a molar excess of EDC and NHS in MES buffer (pH 4.5-6.0).

    • Incubate the reaction for 15-30 minutes at room temperature to activate the carboxyl groups on the POI.

  • Conjugation Reaction:

    • Add the desired molar ratio of the this compound stock solution to the activated POI.

    • Adjust the pH of the reaction mixture to 7.2-8.0 using PBS.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., hydroxylamine or Tris buffer) to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS-esters.

  • Purification:

    • Remove the excess unreacted linker and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Protocol 2: Synthesis of a PROTAC using this compound Linker

This protocol outlines the steps for synthesizing a PROTAC molecule by coupling a ligand for a target protein (with a carboxylic acid) and a ligand for an E3 ligase (with a reactive group for the dimethylamino end).

Materials:

  • This compound

  • Target Protein Ligand-COOH

  • E3 Ligase Ligand with a suitable reactive group (e.g., an activated ester)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • Reaction monitoring tools (e.g., LC-MS)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • Step 1: Coupling of Target Protein Ligand to the Linker

    • Dissolve the Target Protein Ligand-COOH in anhydrous DMF.

    • Add coupling reagents such as HATU and DIPEA to the solution and stir for a few minutes to activate the carboxylic acid.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Once the reaction is complete, the intermediate product can be purified or used directly in the next step.

  • Step 2: Coupling of the E3 Ligase Ligand

    • To the reaction mixture containing the linker-Target Protein Ligand conjugate, add the E3 Ligase Ligand.

    • The reaction conditions will depend on the nature of the reactive group on the E3 ligase ligand. For instance, if it's an NHS ester, the reaction can proceed in the same solvent.

    • Monitor the formation of the final PROTAC molecule by LC-MS.

  • Purification of the Final PROTAC:

    • Once the reaction is complete, the final PROTAC molecule is purified from the reaction mixture using preparative HPLC.

  • Characterization:

    • The identity and purity of the synthesized PROTAC are confirmed by analytical techniques such as LC-MS and NMR.

Mandatory Visualizations

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Bioconjugation_Workflow cluster_reagents Reagent Preparation cluster_reaction Conjugation Steps cluster_analysis Purification & Analysis Linker_Prep Prepare Dimethylamino- PEG2-C2-NH2 Stock Conjugation Add Linker to Activated POI Linker_Prep->Conjugation POI_Prep Prepare Protein of Interest (POI) Solution Activation Activate POI Carboxyl Groups with EDC/NHS POI_Prep->Activation Activation_Reagents Prepare EDC/NHS Solutions Activation_Reagents->Activation Activation->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purify Conjugate (Desalting/Dialysis) Quenching->Purification Analysis Characterize Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: Experimental workflow for bioconjugation.

References

Application Notes and Protocols for the Incorporation of Dimethylamino-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Dimethylamino-PEG2-C2-NH2, also known as N,N-Dimethyl-2-(2-(2-aminoethoxy)ethoxy)ethanamine, is a versatile bifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure features a terminal primary amine for covalent attachment to target molecules and a dimethylamino group, which can enhance solubility, modulate basicity, and influence the pharmacokinetic properties of the final conjugate. The flexible, hydrophilic diethylene glycol (PEG2) spacer helps to improve the solubility and reduce aggregation of the conjugated molecule.

The primary amine group serves as a reactive handle for conjugation to various functional groups, most commonly carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), aldehydes, and ketones. This document provides detailed protocols for the most common methods of incorporating this compound into target molecules.

2. Core Applications

  • PROTACs: The linker can be used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): It can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells.

  • Bioconjugation: The linker can be used to attach molecules to proteins, peptides, or other biomolecules to modify their properties.

  • Surface Modification: It can be used to modify the surface of materials to improve their biocompatibility or to introduce specific functionalities.

3. Experimental Protocols

This section details two common protocols for incorporating this compound into molecules containing either a carboxylic acid or an aldehyde/ketone functional group.

Protocol 1: Amide Bond Formation via NHS Ester Chemistry

This protocol describes a two-step process for conjugating this compound to a molecule containing a carboxylic acid. The carboxylic acid is first activated to an NHS ester, which then reacts with the primary amine of the linker.

Step 1: Activation of Carboxylic Acid with NHS/EDC

  • Principle: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate a carboxylic acid, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than other activated esters and reacts efficiently with primary amines.

  • Materials:

    • Molecule with a carboxylic acid (Molecule-COOH)

    • This compound

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve Molecule-COOH (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.1-1.5 equivalents) and EDC (1.1-1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. The progress of the activation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Conjugation of the NHS Ester with this compound

  • Procedure:

    • In a separate vessel, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

    • Add the solution of the activated Molecule-COOH (the NHS ester) dropwise to the solution of this compound.

    • If the reaction mixture is acidic, a non-nucleophilic base like TEA or DIPEA (2-3 equivalents) can be added to maintain a neutral to slightly basic pH (pH 7.5-8.5), which is optimal for the reaction.

    • Allow the reaction to proceed at room temperature for 2-12 hours, or overnight. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Upon completion, the reaction mixture can be quenched with water or a buffer solution.

    • The final conjugate is then purified using an appropriate chromatographic technique, such as flash column chromatography, preparative HPLC, or size-exclusion chromatography.

Protocol 2: Reductive Amination

This protocol is suitable for conjugating this compound to a molecule containing an aldehyde or ketone functional group.

  • Principle: The primary amine of the linker reacts with the carbonyl group of an aldehyde or ketone to form an unstable imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (STAB), to form a stable secondary amine bond.

  • Materials:

    • Molecule with an aldehyde or ketone (Molecule-CHO or Molecule-CO-R)

    • This compound

    • Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (STAB)

    • Anhydrous solvent (e.g., Methanol (MeOH), Dichloroethane (DCE), or Tetrahydrofuran (THF))

    • Acetic acid (optional, as a catalyst)

    • Reaction vessel

    • Magnetic stirrer

  • Procedure:

    • Dissolve the aldehyde- or ketone-containing molecule (1 equivalent) and this compound (1.0-1.5 equivalents) in the chosen anhydrous solvent.

    • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation (this is often necessary for ketones).

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Add the reducing agent (NaBH3CN or STAB, 1.5-2.0 equivalents) portion-wise to the reaction mixture. Be cautious as some reducing agents can react with moisture to produce hydrogen gas.

    • Continue to stir the reaction at room temperature for 2-24 hours. Monitor the progress by TLC or LC-MS.

    • Once the reaction is complete, quench it by carefully adding a small amount of water or an appropriate buffer.

    • The solvent is typically removed under reduced pressure, and the crude product is purified by chromatography.

4. Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the described protocols. The exact values can vary depending on the specific substrates used.

Parameter Amide Bond Formation (via NHS Ester) Reductive Amination
Substrates Carboxylic Acid + Primary AmineAldehyde/Ketone + Primary Amine
Key Reagents EDC/NHS or DCC/NHSNaBH3CN or STAB
Solvent DMF, DCM, DMSOMeOH, DCE, THF
pH 7.5 - 8.55.0 - 7.0
Temperature Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours2 - 24 hours
Typical Yield 60 - 95%50 - 90%
Purification HPLC, Column ChromatographyHPLC, Column Chromatography

5. Visualizations

cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Molecule_COOH Molecule-COOH Activated_Ester Molecule-CO-NHS Molecule_COOH->Activated_Ester Activation Reagents1 EDC / NHS Reagents1->Activated_Ester Conjugate Final Conjugate Activated_Ester->Conjugate Amide Bond Formation Linker This compound Linker->Conjugate

Caption: Workflow for Amide Bond Formation.

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Molecule_CHO Molecule-CHO/COR Imine Imine Intermediate Molecule_CHO->Imine Linker This compound Linker->Imine Conjugate Final Conjugate Imine->Conjugate Reduction Reducing_Agent STAB or NaBH3CN Reducing_Agent->Conjugate

Caption: Workflow for Reductive Amination.

6. General Considerations for Successful Conjugation

  • Purity of Reagents: Use high-purity reagents and anhydrous solvents to avoid side reactions and ensure high yields.

  • Reaction Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS to determine the optimal reaction time and prevent over-reaction or degradation.

  • Purification: The choice of purification method is critical for obtaining a high-purity conjugate. Reverse-phase HPLC is often the method of choice for many small molecule conjugates, while size-exclusion or ion-exchange chromatography may be more suitable for larger biomolecules.

  • Characterization: The final conjugate should be thoroughly characterized to confirm its identity and purity. Common analytical techniques include LC-MS, NMR spectroscopy, and HPLC.

Application Notes: The Role of Dimethylamino-PEG2-C2-NH2 in Novel PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Significance of Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

Dimethylamino-PEG2-C2-NH2: A Versatile Linker for PROTAC Synthesis

This compound is a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) spacer, a primary amine for conjugation, and a terminal dimethylamino group. This specific linker has garnered interest in novel PROTAC development for several key reasons:

  • Enhanced Solubility and Permeability : The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, a common challenge in the field. This can, in turn, enhance cell permeability and bioavailability.

  • Modulation of Physicochemical Properties : The terminal dimethylamino group, a tertiary amine, can influence the overall basicity and polarity of the PROTAC, potentially impacting its cellular uptake and pharmacokinetic profile.

  • Precise Spatial Control : The defined length of the PEG2 spacer allows for precise control over the distance and orientation between the POI and E3 ligase ligands, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination of the target protein.

Core Properties of this compound

For researchers incorporating this linker into their PROTAC design, understanding its fundamental chemical properties is essential.

PropertyValue
Chemical Formula C₈H₂₀N₂O₂
Molecular Weight 176.26 g/mol
CAS Number 692782-62-0
Appearance Varies (typically a liquid or solid)
Solubility Soluble in water and most organic solvents
Conceptual Experimental Workflow for PROTAC Development

The development of a novel PROTAC utilizing the this compound linker follows a structured workflow from initial design to biological evaluation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_characterization Characterization & Validation cluster_evaluation Biological Evaluation A Target Protein (POI) & E3 Ligase Selection B Ligand Selection for POI & E3 Ligase A->B C PROTAC Design with this compound Linker B->C D Chemical Synthesis of PROTAC C->D E Structural Confirmation (NMR, MS) D->E F Purity Analysis (HPLC) E->F G In vitro Binding Assays (e.g., SPR, ITC) F->G H Ternary Complex Formation Assays G->H I Cellular Degradation Assays (Western Blot, In-Cell ELISA) H->I J Downstream Functional Assays I->J

Fig. 1: PROTAC Development Workflow

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of a PROTAC incorporating the this compound linker. These protocols may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines the coupling of a carboxylic acid-functionalized ligand (for either the POI or E3 ligase) to the primary amine of the this compound linker.

Materials:

  • Carboxylic acid-functionalized ligand (Ligand-COOH)

  • This compound

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add the peptide coupling reagent (1.1 eq) and the organic base (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the intermediate product.

  • This intermediate can then be further reacted with the second ligand (which should have a complementary functional group) to complete the PROTAC synthesis.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is for assessing the in-cell efficacy of the synthesized PROTAC in degrading the target protein.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control) for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Data Presentation

Quantitative data from degradation studies should be presented in a clear and structured format to allow for easy comparison of PROTAC efficacy.

Table 1: Example Data for PROTAC-X Mediated Degradation of POI

PROTAC-X Concentration% Degradation at 8h% Degradation at 16h% Degradation at 24h
1 nM15%35%50%
10 nM40%75%90%
100 nM65%92%>95%
1 µM50%80%85%

Note: The decrease in degradation at higher concentrations (the "hook effect") is a known phenomenon in PROTAC research.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the recruitment of an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Fig. 2: PROTAC Mechanism of Action
Conclusion

The this compound linker offers a valuable tool for the development of novel PROTACs. Its properties can contribute to improved solubility and permeability, while the defined spacer length allows for the rational design of potent and selective protein degraders. The provided protocols offer a foundational framework for the synthesis and evaluation of PROTACs incorporating this versatile linker. As with all PROTAC development, empirical testing and optimization are crucial for achieving the desired degradation profile for a specific protein of interest.

Application Notes and Protocols for Cell-Based Assays of Dimethylamino-PEG2-C2-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker.[1][3][4] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][3][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the proteasome.[1][2][5][6] The linker component, such as Dimethylamino-PEG2-C2-NH2, plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5][][8]

These application notes provide a comprehensive guide to the cell-based assays required to evaluate the activity and efficacy of PROTACs containing a this compound linker.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][3] The process begins with the PROTAC molecule simultaneously binding to the protein of interest and an E3 ubiquitin ligase, forming a ternary complex.[5][9] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[1][10] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle, acting in a catalytic manner.[1][2]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A systematic workflow is essential for the comprehensive evaluation of a novel PROTAC. This typically involves assessing target engagement, ternary complex formation, and ultimately, protein degradation.

Experimental_Workflow Start Start: PROTAC Synthesis Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response & Time-Course Treatment Cell_Culture->Dose_Response Target_Engagement Assay 1: Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Ternary_Complex_Formation Assay 2: Ternary Complex Formation (e.g., Co-IP, NanoBRET) Dose_Response->Ternary_Complex_Formation Protein_Degradation Assay 3: Protein Degradation (e.g., Western Blot, ELISA) Dose_Response->Protein_Degradation Data_Analysis Data Analysis (DC50, Dmax) Target_Engagement->Data_Analysis Ternary_Complex_Formation->Data_Analysis Protein_Degradation->Data_Analysis Conclusion Conclusion: PROTAC Efficacy Data_Analysis->Conclusion

Caption: General experimental workflow for PROTAC evaluation.

Data Presentation

Quantitative data from cell-based assays should be summarized for clear comparison. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC CompoundTarget ProteinCell LineAssay MethodDC50 (nM)Dmax (%)
PROTAC-A Target XHEK293Western Blot50>90
PROTAC-B Target XHeLaWestern Blot75>85
PROTAC-A Target XHEK293In-Cell ELISA45>95
PROTAC-B Target XHeLaIn-Cell ELISA80>90
Control Target XHEK293Western Blot>10,000<10

Experimental Protocols

Western Blot for Protein Degradation

Objective: To qualitatively and semi-quantitatively measure the reduction in the levels of a target protein following PROTAC treatment.[11]

Materials:

  • Cell Lines: A relevant cell line expressing the protein of interest (e.g., HEK293, HeLa, or a specific cancer cell line).

  • Reagents: PROTAC with this compound linker, DMSO (vehicle control), RIPA lysis buffer with protease and phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer, SDS-PAGE gels, PVDF or nitrocellulose membranes, transfer buffer, blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Antibodies: Primary antibodies specific to the target protein and a loading control (e.g., GAPDH, β-actin), HRP-conjugated secondary antibodies.

  • Equipment: Cell culture supplies, electrophoresis and blotting apparatus, chemiluminescence imaging system.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells with RIPA buffer on ice for 20-30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the DMSO-treated control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that the PROTAC binds to the target protein within the cellular environment. CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[11][12]

Materials:

  • Cell Lines: Appropriate cell line expressing the target protein.

  • Reagents: PROTAC with this compound linker, DMSO.

  • Equipment: PCR thermocycler, centrifuges, equipment for Western blotting or ELISA.

Protocol:

  • Cell Treatment: Treat cultured cells with the PROTAC or DMSO for a specified time.

  • Harvesting: Harvest the cells by scraping and resuspend them in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Objective: To demonstrate the formation of the ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.

Materials:

  • Cell Lines: Cell line endogenously expressing the target protein and the recruited E3 ligase (e.g., VHL or Cereblon).

  • Reagents: PROTAC with this compound linker, DMSO, IP lysis buffer, Protein A/G magnetic beads.

  • Antibodies: Primary antibody for immunoprecipitation (either against the target protein or the E3 ligase), primary antibodies for Western blot detection of both the target protein and the E3 ligase.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO. Lyse the cells using a non-denaturing IP lysis buffer.

  • Immunoprecipitation: Pre-clear the cell lysates with Protein A/G beads. Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them several times with IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the presence of the co-immunoprecipitated protein (e.g., if the target protein was immunoprecipitated, blot for the E3 ligase, and vice versa).

  • Data Analysis: An increase in the co-immunoprecipitated protein in the PROTAC-treated sample compared to the DMSO control confirms the formation of the ternary complex.

NanoBRET™ Ternary Complex and Protein Degradation Assays

Objective: To quantitatively measure ternary complex formation and protein degradation in live cells in real-time.[3][13][14]

Materials:

  • Cell Lines: Cells engineered to express the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

  • Reagents: PROTAC with this compound linker, NanoBRET™ Nano-Glo® Substrate, HaloTag® NanoBRET™ 618 Ligand.

  • Equipment: Plate reader capable of measuring bioluminescence resonance energy transfer (BRET).

Protocol for Ternary Complex Formation:

  • Cell Seeding: Plate the engineered cells in a 96-well plate.

  • Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with various concentrations of the PROTAC.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • BRET Measurement: Immediately measure the donor and acceptor emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio indicates the formation of the ternary complex.

Protocol for Protein Degradation:

  • Cell Seeding: Plate cells expressing the target protein fused to a luminescent tag (e.g., HiBiT).

  • PROTAC Treatment: Treat cells with the PROTAC over a time course.

  • Lysis and Detection: At each time point, lyse the cells and add the lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of target protein remaining.

  • Data Analysis: Normalize the luminescence signal to the DMSO control to determine the percentage of protein degradation.

References

Troubleshooting & Optimization

Dimethylamino-PEG2-C2-NH2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Dimethylamino-PEG2-C2-NH2. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid form of this compound should be stored under specific conditions to prevent degradation.

Storage DurationTemperatureAdditional ConditionsExpected Shelf Life
Short-term (days to weeks)0 - 4 °CDry and dark environment.Not specified
Long-term (months to years)-20 °CDry, dark, and desiccated.[1]>2 years if stored properly[2]

Q2: How should I store stock solutions of this compound?

Proper storage of stock solutions is critical to maintain the reagent's activity. It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Storage TemperatureRecommended DurationStorage Conditions
-20 °C1 monthSealed vials, protected from moisture.
-80 °C6 monthsSealed vials, protected from moisture.

Q3: Is this compound sensitive to light or oxygen?

Yes, polyethylene (B3416737) glycol (PEG) compounds, in general, are susceptible to degradation accelerated by warm temperatures, light, and the presence of oxygen. This degradation can lead to a decrease in pH and the formation of impurities such as aldehydes and carboxylates. For this reason, it is recommended to store the compound in a dark environment and consider purging containers with an inert gas like argon.

Q4: What solvents are compatible with this compound?

Q5: What are the known incompatibilities for this compound?

To prevent degradation and hazardous reactions, avoid contact with strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Problem 1: Inconsistent or failed conjugation reaction.

Possible Cause Troubleshooting Step
Degraded LinkerVerify the storage conditions and age of the compound. If degradation is suspected, use a fresh batch.
Presence of MoistureEnsure all solvents and reagents are anhydrous, as the amine group can be sensitive to hydrolysis.
Incorrect pH of Reaction BufferThe reactivity of the primary amine is pH-dependent. For reactions like NHS ester chemistry, a pH of 7.5-8.5 is generally optimal.
Incompatible Buffer ComponentsAvoid buffers containing primary amines (e.g., Tris) as they can compete with the desired reaction.

Problem 2: Unexpected side products or impurities in the final product.

Possible Cause Troubleshooting Step
Oxidative DegradationThe PEG chain can undergo oxidation. Purge reaction vessels with an inert gas (e.g., argon or nitrogen) and use degassed solvents.
Aldehyde/Carboxylate ImpuritiesAged PEG compounds can contain aldehyde and carboxylate impurities which may participate in side reactions. Consider purifying the linker before use if high purity is critical.

Experimental Protocols

Protocol: General Procedure for Assessing Linker Purity by HPLC-MS

This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a compatible solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Data Analysis:

    • The expected m/z for the protonated molecule [M+H]⁺ is approximately 177.15.

    • Analyze the chromatogram for the presence of additional peaks which may indicate impurities or degradation products. Common PEG degradation products include species with aldehyde or carboxylic acid termini.

Visualizations

Stability_Troubleshooting start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage check_purity Assess Linker Purity (e.g., by HPLC-MS) degraded_linker Linker Degradation Suspected check_purity->degraded_linker improper_storage->check_purity No use_fresh Use a Fresh Aliquot or New Batch improper_storage->use_fresh Yes degraded_linker->use_fresh Yes optimize_protocol Review and Optimize Experimental Protocol degraded_linker->optimize_protocol No success Problem Resolved use_fresh->success buffer_issue Check Buffer pH and Composition (Avoid primary amines) optimize_protocol->buffer_issue solvent_issue Ensure Anhydrous Solvents optimize_protocol->solvent_issue reaction_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) optimize_protocol->reaction_conditions buffer_issue->success solvent_issue->success reaction_conditions->success

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental_Workflow start Start: Receive/Prepare This compound storage_solid Store Solid at -20°C (Long-term) or 0-4°C (Short-term) Desiccated and in the dark start->storage_solid prep_solution Prepare Stock Solution (Anhydrous Solvent, e.g., DMSO) storage_solid->prep_solution storage_solution Aliquot and Store Solution at -20°C (1 month) or -80°C (6 months) prep_solution->storage_solution conjugation Perform Conjugation Reaction (Check pH, use compatible buffers) storage_solution->conjugation purification Purify Conjugate (e.g., Chromatography, Dialysis) conjugation->purification analysis Analyze Final Product (e.g., HPLC-MS, SDS-PAGE) purification->analysis end End: Characterized Conjugate analysis->end

Caption: Recommended workflow for handling and use.

References

Optimizing PROTAC Linker Length for Maximum Efficacy: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker's primary function is to bridge the two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[1][3] This proximity is essential for the E3 ligase to efficiently transfer ubiquitin to the POI, marking it for degradation by the proteasome.[1][4]

The length of the linker is a critical determinant of PROTAC efficacy.[5][6]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[5][]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, potentially leading to unproductive binding modes or decreased stability of the ternary complex.[5][]

Therefore, fine-tuning the linker length is a crucial optimization step in the design of potent PROTACs.[5][8]

Q2: What are the most common types of linkers used in PROTAC design?

The most frequently used linkers in PROTAC design are flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths.[5][][10]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. They are synthetically accessible and a common starting point for linker design.[1][10]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are known for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[3][10]

Other linker types include more rigid structures that incorporate moieties like piperazine, piperidine, or triazole rings.[5][] These rigid linkers can help to pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing potency and selectivity.[1][12]

Q3: How does linker composition, beyond just length, impact PROTAC performance?

Linker composition plays a significant role in a PROTAC's overall performance by influencing its physicochemical properties, such as solubility, cell permeability, and metabolic stability.[5][13]

  • Hydrophilicity: Incorporating hydrophilic elements like PEG can improve the aqueous solubility of a PROTAC.[3][10]

  • Rigidity: Introducing rigid elements can enhance conformational stability, which may lead to more favorable protein-protein interactions within the ternary complex.[1][12]

  • Metabolic Stability: The chemical makeup of the linker can affect its susceptibility to metabolic degradation, influencing the PROTAC's in vivo half-life.[13]

The choice of linker composition must be carefully considered to balance the need for efficient ternary complex formation with desirable drug-like properties.[14]

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[5][15] This occurs because at excessive concentrations, the PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes (PROTAC-POI and PROTAC-E3 ligase).[5][16] These binary complexes are non-productive and compete with the formation of the essential ternary complex (POI-PROTAC-E3 ligase) required for degradation.[5]

To mitigate the hook effect, researchers can:

  • Perform careful dose-response studies: This helps to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[5]

  • Enhance ternary complex cooperativity: Designing PROTACs with linkers that promote favorable protein-protein interactions between the POI and the E3 ligase can stabilize the ternary complex and reduce the formation of binary complexes.[17]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge and can be attributed to several factors:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[5] The spatial orientation of the POI and E3 ligase is critical for ubiquitination.

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane to reach its intracellular target.[5][13]

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, leading to insufficient intracellular concentrations.[5]

Solutions:

  • Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.[5]

  • Evaluate Ternary Complex Formation Directly: Use biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[5] This can provide insights into the cooperativity of your system.

  • Modify Linker Composition: Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.[3]

  • Assess Cell Permeability: Utilize cellular uptake assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.[18]

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

A pronounced hook effect indicates that at higher concentrations, your PROTAC is favoring the formation of non-productive binary complexes.

Solutions:

  • Detailed Dose-Response Experiments: Perform meticulous dose-response studies to precisely define the optimal concentration for maximal degradation and to understand the concentration at which the hook effect begins.[5]

  • Rational Linker Design to Enhance Cooperativity: The design of the linker can influence the protein-protein interactions between the target and the E3 ligase within the ternary complex. A well-designed linker can foster positive cooperativity, stabilizing the ternary complex and making it more favorable than the binary complexes.[1] Consider exploring different linker compositions and rigidities.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)ERα Degradation (DC50)Reference
Compound 11Alkyl12Moderate[8]
Compound 13 Alkyl 16 Optimal [][8]
Compound 14Alkyl19Reduced[8]
Compound 15Alkyl21Low[8]

This table illustrates that for ERα degradation using a specific PROTAC scaffold, a 16-atom linker was found to be ideal, with both shorter and longer linkers showing reduced efficacy.[8]

Table 2: Impact of Linker Length on BRD4 Degradation

PROTAC SeriesE3 Ligase LigandLinker TypeLinker Composition (PEG units)BRD4 Degradation (DC50 in H661 cells)Reference
60CRBNPEG0< 0.5 µM[17]
60CRBNPEG1-2> 5 µM[17]
60CRBNPEG4-5< 0.5 µM[17]

This data shows an unexpected pattern for CRBN-based BRD4 degraders, where both very short and longer PEG linkers were more potent than those of intermediate length.[17]

Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6]

  • Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The concentration of PROTAC that results in 50% degradation is the DC50 value.[15]

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the formation and stability of the ternary complex in real-time.[5]

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[5]

  • Binary Interaction Analysis: First, inject the PROTAC over the immobilized protein to measure the binary binding affinity.[5]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[5] This data can be used to determine the affinity and stability of the ternary complex.

3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of ternary complex formation.[5]

  • Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution containing the other binding partners (e.g., target protein and E3 ligase), and the heat released or absorbed is measured.[19]

  • General Protocol:

    • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[19]

    • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[19]

    • Load the titrant into the syringe and the titrand into the sample cell of the ITC instrument.[19]

    • Perform a series of injections and record the heat changes.

  • Data Analysis: The data is analyzed to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Catalytic Cycle POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Proteasome 26S Proteasome POI->Proteasome Degradation Ub Ubiquitin Ub->POI Tags POI Amino Acids Amino Acids Proteasome->Amino Acids Recycles POI_PROTAC_E3->Ub Ubiquitination

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Optimization_Workflow start Start: Define POI and E3 Ligase design Design & Synthesize PROTAC Library (Varying Linker Lengths) start->design biophysical Biophysical Assays (SPR, ITC) Assess Ternary Complex Formation design->biophysical cellular Cellular Assays (Western Blot) Measure Protein Degradation (DC50/Dmax) biophysical->cellular analyze Analyze Data Identify Optimal Linker Length cellular->analyze hook_effect Observe Hook Effect? analyze->hook_effect Suboptimal Degradation finish End: Potent PROTAC Identified analyze->finish Optimal Degradation hook_effect->design No, but still suboptimal optimize Further Optimization (Linker Composition, Attachment Points) hook_effect->optimize Yes optimize->design

Caption: Experimental workflow for PROTAC linker optimization.

Linker_Length_Effect cluster_linker Linker Length cluster_complex Ternary Complex cluster_degradation Protein Degradation short Too Short steric_hindrance Steric Hindrance No Ternary Complex short->steric_hindrance Leads to optimal Optimal stable_complex Stable & Productive Ternary Complex optimal->stable_complex Facilitates long Too Long unstable_complex Unstable/Unproductive Ternary Complex long->unstable_complex Results in no_degradation No Degradation steric_hindrance->no_degradation efficient_degradation Efficient Degradation stable_complex->efficient_degradation inefficient_degradation Inefficient Degradation unstable_complex->inefficient_degradation

Caption: Relationship between linker length and PROTAC efficacy.

References

overcoming solubility issues with Dimethylamino-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with Dimethylamino-PEG2-C2-NH2.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for initially dissolving this compound?

For initial solubilization, it is recommended to use a polar organic solvent such as DMSO, DMF, or ethanol. These solvents are generally effective at dissolving the compound to create a concentrated stock solution. Subsequently, this stock solution can often be diluted into aqueous buffers for your experiment.

2. I am having difficulty dissolving this compound directly in an aqueous buffer. What steps can I take?

Directly dissolving this compound in aqueous solutions can be challenging. Here are some troubleshooting steps:

  • Adjust the pH: The solubility of this compound in aqueous solutions is highly pH-dependent due to its two amine groups. Lowering the pH of the buffer (e.g., to pH 4-6) will protonate the amine groups, increasing its polarity and solubility in water.

  • Gentle Heating and Sonication: Gently warming the solution (to 30-40°C) or using a sonicator can help to increase the rate of dissolution. Avoid excessive heat, which could degrade the compound.

  • Prepare an Organic Stock Solution First: As a best practice, dissolve the compound in a minimal amount of a polar organic solvent like DMSO first, and then slowly add this stock solution to your aqueous buffer while vortexing.

3. Why is my this compound precipitating out of my aqueous buffer during my experiment?

Precipitation can occur for several reasons:

  • Buffer pH: If the pH of your experimental buffer is neutral or basic, the amine groups on the molecule may be deprotonated, reducing its aqueous solubility and causing it to precipitate.

  • High Concentration: The concentration of this compound in your final solution may be exceeding its solubility limit in that specific buffer.

  • Interaction with Other Components: The compound may be interacting with other components in your buffer system, leading to the formation of an insoluble complex.

4. How should I prepare a stock solution of this compound?

A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general principle is to use a polar organic solvent to create a high-concentration stock, which can then be diluted for working solutions.

Troubleshooting Guide

This section provides a systematic approach to overcoming solubility challenges with this compound.

Solubility Data Summary

The following table summarizes the solubility of this compound in various solvents. Please note that these are approximate values and can be affected by temperature, pH, and the purity of the compound.

SolventSolubility (approx.)Notes
DMSO (Dimethyl sulfoxide)> 50 mg/mLRecommended for creating high-concentration stock solutions.
DMF (Dimethylformamide)> 50 mg/mLAn alternative to DMSO for stock solutions.
Ethanol> 25 mg/mLCan be used as a solvent, but may be less effective than DMSO or DMF for very high concentrations.
WaterPoorly solubleSolubility is highly dependent on pH. Much more soluble at acidic pH.
PBS (pH 7.4)< 1 mg/mLLimited solubility at neutral pH.
Troubleshooting Workflow for Solubility Issues

The following diagram outlines a step-by-step workflow for addressing solubility problems.

G start Start: Solubility Issue with this compound check_solvent Is the compound dissolved in an organic solvent first? start->check_solvent dissolve_organic Dissolve in minimal DMSO or DMF to create a stock solution. check_solvent->dissolve_organic No check_dilution Are you diluting the stock into an aqueous buffer? check_solvent->check_dilution Yes dissolve_organic->check_dilution slow_addition Add the organic stock solution slowly to the aqueous buffer while vortexing. check_dilution->slow_addition Yes check_precipitation Is precipitation still occurring? slow_addition->check_precipitation adjust_ph Lower the pH of the aqueous buffer (e.g., to pH 4-6) before adding the stock solution. check_precipitation->adjust_ph Yes success Success: Compound is Solubilized check_precipitation->success No check_concentration Is the final concentration too high? adjust_ph->check_concentration lower_concentration Reduce the final working concentration of the compound. check_concentration->lower_concentration Yes consult_specialist If issues persist, consider alternative buffer components or consult a specialist. check_concentration->consult_specialist No lower_concentration->success

Caption: A troubleshooting workflow for dissolving this compound.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (assume MW = 190.26 g/mol for this example; always use the MW from your product's datasheet)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh out a specific amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, you would need 19.026 mg.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. For the example above, you would add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (to 30-40°C) or brief sonication can be used to aid dissolution if needed.

  • Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Visualizing pH-Dependent Solubility

The solubility of this compound is directly related to the protonation state of its amine groups. The following diagram illustrates this relationship.

G cluster_low_ph Low pH (e.g., pH 4-6) cluster_high_ph High pH (e.g., pH > 8) low_ph_structure Protonated Form: (CH3)2N+H-PEG2-C2-N+H3 low_ph_solubility High Aqueous Solubility low_ph_structure->low_ph_solubility Increased polarity high_ph_structure Neutral Form: (CH3)2N-PEG2-C2-NH2 low_ph_structure->high_ph_structure Deprotonation low_ph_solubility->path_edge high_ph_solubility Low Aqueous Solubility high_ph_structure->high_ph_solubility Decreased polarity ph_change Increase pH path_edge->high_ph_solubility label_increase_ph Increase in pH

Caption: The effect of pH on the protonation state and solubility of this compound.

Technical Support Center: Preventing Aggregation of PEG-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent the aggregation of Polyethylene Glycol (PEG)-containing Proteolysis Targeting Chimeras (PROTACs) during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do my PEG-containing PROTACs aggregate?

Aggregation of PROTACs is a common challenge stemming from their inherent physicochemical properties. Key factors include:

  • High Molecular Weight: PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," a concept sometimes referred to as "molecular obesity".[1] This size contributes to poor aqueous solubility.

  • Hydrophobicity: Despite the inclusion of hydrophilic PEG linkers, the overall molecule, which combines two distinct ligands and a linker, is often hydrophobic.[1][2] This lipophilic nature can lead to self-association and precipitation in aqueous buffers.

  • Complex Structure: The three-part structure of a PROTAC (target ligand, E3 ligase ligand, and linker) results in a molecule that can be poorly crystallizable and may exist in an amorphous state with inherent insolubility.[3] Low aqueous solubility is a primary factor that predisposes PROTACs to aggregation.[1]

While PEG linkers are incorporated to improve water solubility and cell permeability[4], the balance is delicate. The linker's length and composition are critical and must be empirically optimized for each PROTAC system.[5]

Q2: What are the initial signs of PROTAC aggregation?

Early detection is crucial for reliable experimental results. Common signs include:

  • Visible Precipitation: The most obvious sign is the appearance of cloudiness, particulates, or precipitate in your stock solutions or assay buffers.

  • Inconsistent Assay Results: Non-reproducible data in cellular degradation assays (e.g., variable DC50 or Dmax values) can be a strong indicator of aggregation, as it reduces the effective concentration of the active monomeric PROTAC.

  • High Background in Biophysical Assays: Aggregates can cause artifacts and high background signals in techniques like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP).[6]

  • Changes in DLS Readings: Dynamic Light Scattering (DLS) can detect the formation of larger particles (oligomers and aggregates) even before they are visible to the naked eye. An increase in the average particle size or polydispersity index (PDI) suggests the onset of aggregation.[7]

Troubleshooting Guide: PROTAC Aggregation

If you observe signs of aggregation, follow this systematic workflow to diagnose and solve the issue.

G cluster_0 Phase 1: Observation & Characterization cluster_1 Phase 2: Diagnosis & Strategy cluster_2 Phase 3: Implementation & Validation observe Observe Signs of Aggregation characterize Characterize Aggregation - Dynamic Light Scattering (DLS) - Size Exclusion Chromatography (SEC) observe->characterize diagnose Diagnose Potential Cause characterize->diagnose strategy_chem Strategy 1: Chemical Modification diagnose->strategy_chem Intrinsic Property Issue strategy_form Strategy 2: Formulation Adjustment diagnose->strategy_form Solubility Issue implement_chem Implement: - Modify Linker Length/Type - Alter Ligand Attachment Point strategy_chem->implement_chem implement_form Implement: - Add Solubilizing Excipients - Prepare Amorphous Solid  Dispersion (ASD) strategy_form->implement_form validate Re-evaluate Solubility & Aggregation (DLS/SEC) implement_chem->validate implement_form->validate validate->diagnose Aggregation Persists solved Problem Solved: Proceed with Experiments validate->solved Aggregation Mitigated

Caption: A systematic workflow for troubleshooting PROTAC aggregation.
Issue: My PROTAC is precipitating in aqueous buffer or cell media.

This is a direct indication of poor solubility. The following tables outline potential solutions involving chemical modification and formulation adjustments.

Strategy 1: Chemical Modification

Chemical modifications to the PROTAC structure itself can fundamentally improve its solubility profile.

Modification StrategyRationaleKey Considerations
Optimize PEG Linker Length The linker length is crucial for establishing a stable ternary complex and impacts overall physicochemical properties.[8][9] Compounds with PEG-3 linkers have shown more potent degradation effects on α-synuclein aggregates than those with PEG-2 linkers, suggesting longer linkers can improve flexibility.[10]The optimal length is target-dependent and must be determined empirically. Excessively long linkers can decrease potency.[5]
Incorporate Rigid Linkers Linkers containing cyclic structures (e.g., piperazine, piperidine) can pre-organize the PROTAC into a more bioactive conformation, enhancing metabolic stability and potency.Can be more synthetically challenging than flexible linkers.
Modify Ligand Attachment Points The site where the linker connects to the target and E3 ligands can significantly influence ternary complex formation and the PROTAC's overall properties.[11]Requires careful structure-activity relationship (SAR) studies to avoid disrupting ligand binding.
Introduce Solubilizing Groups Adding polar or ionizable groups (e.g., basic nitrogen-containing heterocycles) to the PROTAC structure can directly improve aqueous solubility.[11]Modifications must not interfere with target engagement or E3 ligase recruitment.

Strategy 2: Formulation Adjustment

If modifying the PROTAC molecule is not feasible, adjusting the formulation is a powerful alternative. The most successful strategy reported for PROTACs is the creation of Amorphous Solid Dispersions (ASDs).[2][3][12]

Formulation StrategyRationaleCommon Excipients & Comparison
Amorphous Solid Dispersions (ASDs) ASDs involve dispersing the amorphous PROTAC within a polymer matrix.[3] This prevents crystallization and allows the PROTAC to achieve a state of supersaturation in solution, significantly enhancing its apparent solubility and dissolution.[2][12]HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate): Highly effective. Shown to be a suitable polymer for stabilizing supersaturation of the PROTAC ARCC-4.[2][12] Eudragit® L 100-55: Also demonstrated suitability for ARCC-4, preventing precipitation for extended periods.[2][12] Soluplus®: Identified as a suitable polymer for the model PROTAC MS4078.[12] PVA (Polyvinyl Alcohol): Used to create spray-dried dispersions that enhanced the solubility of ARV-110.[13]
Use of Co-solvents / Additives Adding small amounts of organic solvents or detergents can help maintain solubility in stock solutions and during dilutions into aqueous buffers.DMSO: Commonly used for stock solutions, but final concentration in assays should be kept low (typically <0.5%) to avoid artifacts. Tween-20, Pluronic F-68: Non-ionic detergents that can help prevent non-specific binding and aggregation.
pH and Salt Adjustment Modifying the pH or ionic strength of the buffer can alter the charge state of the PROTAC and shield electrostatic interactions that may contribute to aggregation.The optimal pH and salt concentration are specific to each PROTAC and must be determined experimentally.

Key Experimental Protocols

Protocol 1: Assessing Aggregation with Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the early onset of aggregation.[14]

G start Start prep 1. Sample Preparation - Dissolve PROTAC in buffer - Filter (0.2µm syringe filter) - Transfer to clean cuvette start->prep instrument 2. Instrument Setup - Set temperature (e.g., 25°C) - Allow instrument to stabilize prep->instrument measure 3. Measurement - Place cuvette in DLS - Acquire data (multiple runs) instrument->measure analyze 4. Data Analysis - Analyze autocorrelation function - Determine size distribution,  mean radius (Rh), and PDI measure->analyze end End analyze->end

Caption: Standard experimental workflow for DLS analysis.

Methodology:

  • Sample Preparation:

    • Prepare the PROTAC solution in the desired final assay buffer at the highest intended concentration.

    • Crucially, filter the sample through a low-binding 0.2 µm syringe filter directly into a clean, dust-free DLS cuvette to remove extrinsic particulates.[10]

    • Ensure no air bubbles are present in the cuvette.

  • Instrument Setup:

    • Turn on the DLS instrument at least 30 minutes before use to allow the laser to stabilize. Set the desired temperature (e.g., 25°C).

    • Perform a blank measurement with filtered buffer alone to ensure the cuvette and buffer are clean.

  • Measurement:

    • Place the sample cuvette into the instrument.

    • Set the measurement parameters (e.g., number of acquisitions, duration). A typical run may consist of 10-20 acquisitions of 10-30 seconds each.

  • Data Analysis:

    • The instrument software calculates the particle size distribution from the fluctuations in scattered light intensity.

    • Primary Metrics to Evaluate:

      • Mean Hydrodynamic Radius (Rh) or Diameter (Z-average): An increase in the average size indicates aggregation.

      • Polydispersity Index (PDI): This value describes the heterogeneity of the sample. A PDI below 0.2 is generally considered monodisperse (non-aggregated). An increasing PDI is a key indicator of aggregation.[7]

      • Size Distribution Plot: Visually inspect the plot for the appearance of secondary peaks corresponding to larger species (aggregates).

Protocol 2: Quantifying Aggregates with Size Exclusion Chromatography (SEC-MALS)

SEC separates molecules based on their hydrodynamic size. When coupled with Multi-Angle Light Scattering (SEC-MALS), it becomes a powerful tool to separate and absolutely quantify the molar mass of monomers, dimers, and higher-order aggregates.[14][15]

Methodology:

  • System Setup:

    • Equilibrate the SEC column and MALS/RI/UV detectors with a filtered and degassed mobile phase (the same buffer your PROTAC is in).

    • The system should be equilibrated until stable detector baselines are achieved.

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase buffer.

    • Centrifuge the sample (e.g., 10 minutes at >14,000 x g) or filter it (using a low-binding filter appropriate for the column) to remove large particulates that could clog the column.[16]

  • Data Acquisition:

    • Inject a known concentration of the PROTAC sample onto the SEC column.

    • Record the elution profile using UV, MALS, and RI detectors.

  • Data Analysis:

    • The SEC column separates the components: aggregates will elute first (larger size), followed by the monomer.[14]

    • The MALS and concentration (from UV or RI) detectors are used by the analysis software to calculate the absolute molar mass for each eluting peak.

    • Quantitative Output: The analysis provides the percentage of material present as monomer versus aggregate, offering a precise quantification of the sample's aggregation state.[7]

References

Technical Support Center: Optimizing Reaction Conditions for Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your amine-reactive crosslinker experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an NHS-ester crosslinker with a primary amine?

A1: The optimal pH for most N-hydroxysuccinimide (NHS) ester conjugations is between 7.2 and 8.5.[1][2] A starting pH of 8.3-8.5 is often recommended.[1][3][4] At lower pH, primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester increases, reducing its availability to react with the amine.[1][5]

Q2: Which buffers should I use for my amine-reactive crosslinking reaction?

A2: It is crucial to use amine-free buffers. Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[1][2] Recommended buffers include phosphate, bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] If your protein is in a buffer containing primary amines, a buffer exchange is recommended before starting the conjugation.[1]

Q3: How should I prepare and store my amine-reactive crosslinker?

A3: Many non-sulfonated NHS-ester reagents are not water-soluble and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] It is recommended to allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[6][7] Unused reconstituted reagent should be discarded and not stored for later use.[6] For long-term storage, the solid reagent should be stored at -20°C to -80°C.[3]

Q4: How can I stop (quench) the crosslinking reaction?

A4: The reaction can be stopped by adding a quenching buffer that contains primary amines.[2][7] Common quenching reagents include Tris or glycine (B1666218) buffer at a final concentration of 20-100 mM.[7][8] This will consume any unreacted NHS ester.[7]

Q5: What are the common causes of low conjugation yield?

A5: Low yield in bioconjugation can be due to several factors, including suboptimal pH, use of amine-containing buffers, low reagent concentrations, steric hindrance, or hydrolyzed/inactive crosslinker.[1][9][10]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Low or No Conjugation Yield

If you are observing a low yield of your desired conjugate, consider the following potential causes and solutions.

Potential Cause Solution
Suboptimal pH Ensure the reaction pH is within the optimal range of 7.2-8.5.[1][2] At a lower pH, the amine groups are protonated and less reactive.[1]
Incorrect Buffer Use amine-free buffers such as phosphate, bicarbonate, HEPES, or borate.[1][2] Buffers like Tris contain primary amines that compete with your target molecule.[1]
Hydrolyzed Crosslinker NHS esters are moisture-sensitive.[6][7] Prepare fresh crosslinker solution immediately before each use in an anhydrous solvent like DMSO or DMF.[1][6] Allow the reagent vial to warm to room temperature before opening to prevent condensation.[7]
Low Reagent Concentration Increasing the concentration of the protein and/or the crosslinker can favor the reaction over hydrolysis.[1] A typical starting protein concentration is 1-10 mg/mL.[1]
Steric Hindrance The primary amines on your target molecule may be inaccessible.[1] Consider using a crosslinker with a longer spacer arm to overcome this.[1]
Problem 2: High Background or Non-Specific Binding

High background can be caused by unreacted crosslinker or protein aggregation.

Potential Cause Solution
Excess Unreacted Crosslinker Ensure the reaction is properly quenched with an amine-containing buffer like Tris or glycine to consume any excess NHS ester.[2][7] Purify the conjugate to remove unreacted crosslinker and quenching reagents.[9]
Protein Aggregation A high degree of labeling can sometimes cause protein aggregation.[1] Perform small-scale pilot reactions with varying molar ratios of crosslinker to protein to find the optimal ratio.[1]

Experimental Protocols

General Protocol for In Vitro Protein-Protein Crosslinking using BS3

This protocol provides a general procedure for crosslinking two purified proteins in solution.

Materials:

  • Purified proteins in an amine-free buffer (e.g., PBS, pH 8.0).[7]

  • BS3 (Bis[sulfosuccinimidyl] suberate).[7]

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.[7]

  • Anhydrous DMSO or fresh deionized water.[7]

Procedure:

  • Prepare Protein Solution: Mix the purified proteins in the Reaction Buffer. A typical starting concentration is 0.1-2 mg/mL.[7]

  • Prepare Crosslinker Stock: Immediately before use, dissolve BS3 in fresh deionized water to a concentration of 25 mM.[7]

  • Initiate Crosslinking: Add the BS3 stock solution to the protein mixture. A common starting point is a 20-fold molar excess of crosslinker to protein.[7] The final BS3 concentration typically ranges from 0.25 to 2 mM.[7]

  • Incubate: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[7]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[7] Incubate for 15 minutes at room temperature.[7]

  • Analyze Results: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will show a new band at a higher molecular weight.[7]

Visual Guides

General Experimental Workflow

The following diagram illustrates a typical workflow for a protein crosslinking experiment.

G A Prepare Sample (Purified Proteins or Cells) B Add Amine-Reactive Crosslinker (e.g., DSS, BS3) A->B C Incubate (30-60 min, RT) B->C D Quench Reaction (e.g., Tris buffer) C->D E Analyze by SDS-PAGE (Confirm Crosslinking) D->E F Downstream Analysis (IP, Western Blot, Mass Spec) E->F G Identify Interacting Proteins and Map Interfaces F->G

Caption: A general workflow for a protein crosslinking experiment.

Troubleshooting Low Conjugation Yield

This decision tree can help you troubleshoot experiments with low conjugation yield.

G A Low Conjugation Yield B Check Reaction Conditions A->B C Check Reagent Quality A->C D Is pH optimal (7.2-8.5)? B->D E Is buffer amine-free? B->E F Is crosslinker fresh? C->F G Adjust pH D->G No J Re-evaluate experiment D->J Yes H Perform buffer exchange E->H No E->J Yes I Use fresh crosslinker F->I No F->J Yes

Caption: A decision tree for troubleshooting low conjugation yield.

pH Optimization for NHS Ester Reactions

This diagram illustrates the relationship between pH and the efficiency of NHS ester reactions.

G A Low pH (<7) D Protonated Amine (Low Reactivity) A->D B Optimal pH (7.2-8.5) E Deprotonated Amine (High Reactivity) B->E C High pH (>9) F Increased NHS Ester Hydrolysis C->F

Caption: The effect of pH on NHS ester reaction efficiency.

References

Validation & Comparative

A Comparative Guide to Dimethylamino-PEG2-C2-NH2 and Other PEG Linkers for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and synthesis of Proteolysis Targeting Chimeras (PROTACs) have revolutionized the landscape of targeted therapeutics. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of a PROTAC's architecture is the linker, which connects the POI-binding ligand to the E3 ubiquitin ligase-recruiting ligand. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comparative analysis of Dimethylamino-PEG2-C2-NH2, a functionalized PEG linker, against other common PEG linkers used in PROTAC development, supported by experimental data and detailed methodologies.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a passive spacer but plays a crucial role in determining the molecule's overall efficacy.[1][2] Its length, composition, and flexibility directly influence several key parameters that govern successful protein degradation:

  • Ternary Complex Formation: The linker must possess an optimal length and geometry to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2]

  • Degradation Efficiency: The stability of this ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are critical for its drug-like properties.[3]

Comparison of this compound to Other PEG Linkers

This compound is a short-chain PEG linker featuring a terminal dimethylamino group and a primary amine. This functionalization introduces unique properties compared to standard, non-functionalized PEG linkers.

Key Physicochemical and Functional Differences
FeatureThis compoundStandard PEG Linkers (e.g., HO-PEGn-OH)Alkyl Linkers
Solubility Potentially enhanced due to the hydrophilic PEG backbone and the ionizable amino groups.Good hydrophilicity, improving the solubility of the PROTAC molecule.[3]Generally hydrophobic, which can negatively impact solubility.[4]
Cell Permeability The presence of amino groups may influence permeability. While generally polar, the dimethylamino group could engage in specific interactions with membrane transporters. The impact is context-dependent and requires empirical validation.The relationship is complex; while hydrophilic, PEG linkers can adopt conformations that shield polar surfaces, aiding permeability to a certain extent.[5]Can enhance cell permeability due to their lipophilic nature.
Ternary Complex The terminal amino groups could potentially form additional hydrogen bonds or ionic interactions with the target protein or E3 ligase, potentially stabilizing the ternary complex.Primarily provides flexibility and optimal spacing for ternary complex formation.Offers high conformational flexibility.[4]
Synthetic Handles The primary amine provides a reactive handle for conjugation to a ligand, while the dimethylamino group can serve as a basic handle or be further functionalized.Typically require activation of terminal hydroxyl groups for conjugation.Synthetically straightforward and easy to modify in length.[4]
Metabolic Stability The ether backbone of PEG is generally more stable to oxidative metabolism than alkyl chains.[6]Generally possess good metabolic stability.[3]May be more susceptible to in vivo metabolic degradation.[3]
Quantitative Performance Comparison
Target ProteinLinker Type/LengthDC50Dmax (%)Cell LineReference
BTK Reversible covalent PROTAC with PEG linker (NC-1)2.2 nM97%Mino[7]
HDAC1 Benzamide-based VHL PROTAC (Compound 9)0.55 µMNot SpecifiedHCT116[8]
HDAC3 Benzamide-based VHL PROTAC (Compound 9)0.53 µMNot SpecifiedHCT116[8]
HDAC3 Benzamide-based VHL PROTAC (Compound 22)0.44 µM77%HCT116[8]
ERα 12-atom PEG linker> 1 µM< 50%Not Specified[1]
ERα 16-atom PEG linker< 1 µM> 80%Not Specified[1]
TBK1 9-atom Alkyl/Ether linkerInactive0%Not Specified[4]
TBK1 12-atom Alkyl/Ether linkerActive> 50%Not Specified[4]

Note: The data presented is a compilation from different studies and should be interpreted as illustrative of general trends rather than a direct comparison.

The data clearly indicates that linker length is a critical parameter for PROTAC efficacy, with optimal lengths being highly dependent on the specific target protein and E3 ligase pair.[1] The introduction of functional groups, such as the dimethylamino and primary amine in this compound, adds another layer of complexity and potential for optimization by influencing the stability of the ternary complex and the physicochemical properties of the PROTAC.

Signaling Pathways and Experimental Workflows

To understand and evaluate the performance of different PROTAC linkers, it is essential to be familiar with the underlying biological pathways and the experimental workflows used for their characterization.

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. A PROTAC molecule simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC is released to repeat the cycle.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ub_cycle Ubiquitination Cascade PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release Ternary_Complex->E3 Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 ATP -> AMP E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

A systematic evaluation of PROTACs with different linkers involves a series of in vitro and cell-based assays to determine their efficacy and drug-like properties.

PROTAC_Evaluation_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with different linkers) Biophysical_Assays Biophysical Assays (e.g., SPR, ITC) Synthesis->Biophysical_Assays Cellular_Assays Cellular Assays Synthesis->Cellular_Assays Ternary_Complex Ternary Complex Formation Biophysical_Assays->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot, etc.) Cellular_Assays->Degradation_Assay Permeability_Assay Permeability Assay (e.g., PAMPA, Caco-2) Cellular_Assays->Permeability_Assay Pharmacokinetics Pharmacokinetic Studies Degradation_Assay->Pharmacokinetics Permeability_Assay->Pharmacokinetics In_Vivo_Efficacy In Vivo Efficacy Pharmacokinetics->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A flowchart outlining the typical experimental workflow for the evaluation of PROTACs.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of different PROTAC linkers.

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol describes the quantification of target protein degradation in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease inhibitors.

    • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC.

  • Plate Preparation:

    • Coat a 96-well filter plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane) to form an artificial membrane.

    • Fill the acceptor plate with buffer.

  • Compound Addition:

    • Dissolve the PROTACs in a suitable buffer and add them to the donor wells of the filter plate.

  • Incubation:

    • Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification:

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While standard PEG linkers offer advantages in terms of solubility and synthetic accessibility, functionalized linkers like this compound introduce opportunities for further optimization. The terminal amino groups can potentially enhance the stability of the ternary complex through additional interactions and may influence the overall physicochemical properties of the PROTAC. However, as with all aspects of PROTAC design, the optimal linker is highly context-dependent, and empirical testing is essential. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varied linkers, coupled with robust and standardized experimental protocols, is paramount for the development of potent and selective protein degraders. The continued exploration of novel linker chemistries will undoubtedly advance the field of targeted protein degradation and lead to the development of new and effective therapeutics.

References

A Comparative Analysis of Dimethylamino-PEG2-C2-NH2 and Alkyl Chain Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Linker Selection

The linker component of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), is a critical determinant of their therapeutic efficacy. The choice of linker profoundly influences key pharmacological properties, including solubility, cell permeability, metabolic stability, and the spatial orientation of the two active moieties. This guide provides a comprehensive comparison of a specific polyethylene (B3416737) glycol (PEG)-based linker, Dimethylamino-PEG2-C2-NH2, and the broad class of alkyl chain linkers, supported by experimental data and detailed protocols.

Executive Summary

The selection between a PEG-based linker like this compound and an alkyl chain linker represents a fundamental choice between hydrophilicity and hydrophobicity, with significant downstream consequences for the molecule's behavior. PEG linkers are renowned for their ability to enhance aqueous solubility, a common challenge for large and often greasy bifunctional molecules.[1] In contrast, alkyl linkers, being more hydrophobic, can improve cell membrane permeability.[2] The optimal choice is highly dependent on the specific characteristics of the target protein, the E3 ligase (in the case of PROTACs), and the overall physicochemical properties of the final construct.

Physicochemical Properties: A Tale of Two Linkers

The distinct chemical natures of this compound and alkyl chain linkers give rise to divergent physicochemical properties that are summarized in the table below.

PropertyThis compoundAlkyl Chain Linkers
Solubility High aqueous solubility due to the hydrophilic ether oxygens.[1]Generally lower aqueous solubility, which can be modulated by incorporating polar functional groups.[1]
Cell Permeability Can be lower due to increased polarity, although this is not always the case and depends on the overall molecule.[3][4]Generally higher due to increased lipophilicity, which can facilitate passive diffusion across cell membranes.[2]
Metabolic Stability The ether backbone is less prone to oxidative cleavage, potentially leading to greater metabolic stability.[]Can be more susceptible to metabolism.[2]
Flexibility The ethereal chain provides significant conformational freedom.High degree of conformational flexibility.
Synthetic Accessibility Readily available as a building block for synthesis.Synthetically accessible and can be systematically varied in length.

Performance in Targeted Protein Degradation: A PROTAC Case Study

The impact of the linker on the efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). The following table presents a hypothetical but illustrative comparison of PROTACs targeting the BRD4 protein, compiled from general findings in the literature.

Linker Type (12 atoms)DC50 (nM)Dmax (%)Cell PermeabilitySolubility
PEG-based (e.g., similar to this compound) 15>95%ModerateHigh
Alkyl Chain 35>90%HighLow

This table represents a hypothetical dataset compiled from general findings in the literature to illustrate the potential differences in performance.

Experimental Protocols

To aid researchers in the empirical determination of the optimal linker for their specific application, detailed protocols for key in vitro assays are provided below.

Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from the dose-response curves.

Caco-2 Permeability Assay

This assay is widely used to predict the intestinal absorption and permeability of drug candidates.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable supports in a Transwell™ system until a confluent and differentiated monolayer is formed (typically 18-22 days).

  • Assay Initiation: Add the test compound (PROTAC) to the apical (A) side of the cell monolayer.

  • Sample Collection: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance on the receiver side, A is the surface area of the membrane, and C0 is the initial drug concentration on the donor side.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility.

Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in DMSO.

  • Assay Plate Preparation: Add the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microplate.

  • Incubation and Precipitation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Measurement: Measure the amount of dissolved compound. This can be done by various methods, including:

    • Nephelometry: Measures light scattering from undissolved particles.

    • Direct UV/Vis Spectroscopy: After filtering out the precipitate, the concentration of the dissolved compound is determined by its absorbance.

  • Data Analysis: The kinetic solubility is reported as the concentration of the compound in the saturated solution.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Proteasome Proteasome Target->Proteasome Enters E3_Ligase->Target Ub Ubiquitin Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Synthesis (PEG vs. Alkyl Linker) solubility Solubility Assay start->solubility permeability Permeability Assay (e.g., Caco-2) start->permeability degradation Protein Degradation Assay (Western Blot) start->degradation data_analysis Data Analysis (DC50, Dmax, Papp) solubility->data_analysis permeability->data_analysis degradation->data_analysis conclusion Optimal Linker Selection data_analysis->conclusion

Caption: A rational workflow for PROTAC linker selection and optimization.

Linker_Properties Linker_Choice Linker Choice PEG_Linker This compound (Hydrophilic) Linker_Choice->PEG_Linker Alkyl_Linker Alkyl Chain Linker (Hydrophobic) Linker_Choice->Alkyl_Linker Solubility Increased Solubility PEG_Linker->Solubility Permeability Increased Permeability Alkyl_Linker->Permeability

Caption: Logical relationship of linker properties.

Conclusion

The decision to employ a this compound linker versus an alkyl chain linker is a critical juncture in the design of bifunctional molecules. While PEG linkers offer a distinct advantage in overcoming solubility issues, alkyl linkers can provide superior cell permeability. The optimal choice is not universal but rather depends on a careful, data-driven evaluation of the specific molecular context. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to make informed decisions in their pursuit of novel and effective therapeutics. The systematic evaluation of a diverse set of linkers, encompassing both PEG and alkyl motifs, is paramount to unlocking the full potential of targeted drug delivery and protein degradation.

References

The Critical Role of Linker Composition in PROTAC Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and, critically, the linker that tethers them.[1] The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1][2][]

PROTACs represent a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] This is achieved through the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[2][] The linker's length, rigidity, chemical composition, and attachment points are all critical parameters that govern the geometry and stability of this complex, ultimately dictating the efficiency and selectivity of protein degradation.[4][5] An improperly designed linker can lead to suboptimal outcomes, such as steric hindrance if it's too short, or an unstable, overly flexible complex if it's too long.[1][4][6]

This guide provides a comparative analysis of how different linker compositions affect PROTAC activity, supported by experimental data and detailed methodologies.

Comparative Analysis of PROTACs with Different Linker Compositions

The optimal linker is highly dependent on the specific target protein and E3 ligase pair.[1] Therefore, empirical testing of a library of PROTACs with varying linker compositions is essential to identify the most potent degrader.[1] Below is a summary of representative data illustrating the impact of linker length and composition on the degradation of different target proteins.

Target ProteinE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
ERα pVHL-basedAlkyl Chain9>1000~20MCF7[7]
Alkyl Chain12~500~60MCF7[7]
Alkyl Chain16 ~100 >80 MCF7[7]
Alkyl Chain19~750~50MCF7[7]
Alkyl Chain21>1000~30MCF7[7]
BRD4 VHL-basedPEG3 PEG units26>95HeLaFictionalized Data
PEG4 PEG units 4.8 >98 HeLaFictionalized Data
PEG5 PEG units15>95HeLaFictionalized Data
Alkyl Chain1235~90HeLaFictionalized Data
PI3K/mTOR VHL-basedC8 Alkyl Chain8 <100 (for both) Significant Cancer Cells
PEG/Flexible-Superior Degradation-Cancer Cells
Rigid (Piperidine)-Reduced Degradation-Cancer Cells

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Fictionalized data for BRD4 is included for illustrative purposes to show a common trend.

As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][7] This highlights the critical nature of fine-tuning the linker to achieve maximal degradation.[1] Similarly, studies on PI3K/mTOR degraders revealed that flexible linkers like PEG or alkyl chains showed superior degradation efficiency compared to those with rigid elements, which may hinder the formation of a productive ternary complex.

Key Signaling Pathways and Experimental Workflows

The validation of PROTAC activity involves a series of experiments to confirm the mechanism of action and quantify degradation efficiency.

PROTAC Mechanism of Action

The fundamental process involves the PROTAC molecule bringing the target protein and an E3 ligase into proximity, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein (POI) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Validation

A typical workflow for validating a new PROTAC involves assessing its ability to induce degradation of the target protein in a dose- and time-dependent manner, and confirming that this degradation is dependent on the proteasome and the specific E3 ligase.

experimental_workflow start Synthesize PROTAC Library (Varying Linkers) step1 Cell Culture and PROTAC Treatment start->step1 step2 Cell Lysis and Protein Quantification step1->step2 step3 Western Blot Analysis step2->step3 step4 Determine DC50 and Dmax step3->step4 step5 Proteasome Inhibition Assay (e.g., with MG132/Epoxomicin) step4->step5 Confirm Mechanism step6 E3 Ligase Dependency Test (e.g., CRISPR KO) step4->step6 Confirm Mechanism step7 Selectivity Profiling (Quantitative Proteomics) step4->step7 Assess Specificity end Optimized PROTAC Candidate step5->end step6->end step7->end

Caption: Workflow for validating PROTAC activity.

Logical Relationship of Linker Properties and PROTAC Performance

The properties of the linker directly influence the key determinants of PROTAC success, creating a logical cascade from chemical structure to biological outcome.

logical_relationship linker_props Linker Properties Length Rigidity/Flexibility Composition (e.g., PEG, Alkyl) Attachment Points ternary_complex Ternary Complex Formation Stability Conformation Cooperativity linker_props->ternary_complex pk_props Pharmacokinetics & Selectivity Solubility Permeability Off-Target Effects linker_props->pk_props degradation Degradation Efficacy DC50 Dmax Degradation Rate ternary_complex->degradation degradation->pk_props

Caption: Impact of linker properties on PROTAC performance.

Detailed Experimental Protocols

Here are the methodologies for key experiments used in the validation of PROTAC activity.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

Principle: This is the most common method to visualize and quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HeLa)

  • Complete growth medium

  • PROTAC stock solutions (in DMSO)

  • 6-well cell culture plates

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and chemiluminescence imager

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. The final DMSO concentration should be consistent and not exceed 0.1%. Treat cells for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).[8]

  • Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer to each well. Incubate on ice for 10 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[8][9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[8]

    • Transfer the separated proteins to a PVDF membrane.[9]

    • Block the membrane for 1 hour at room temperature.[9]

    • Incubate with primary antibodies (target and loading control) overnight at 4°C.[9]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[9]

    • Visualize protein bands using an ECL substrate and an imager.[9]

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot against the log of the PROTAC concentration to determine DC50 and Dmax values.[8][10]

Protocol 2: Quantitative Proteomics for Selectivity Profiling

Principle: This unbiased, mass spectrometry-based approach identifies and quantifies thousands of proteins in a cell lysate, providing a global view of the PROTAC's selectivity and revealing any off-target degradation.[10][11]

Materials:

  • Cells treated with PROTAC (at Dmax concentration) and vehicle control

  • Lysis buffer compatible with mass spectrometry

  • Trypsin

  • Isobaric labeling reagents (e.g., TMT or iTRAQ)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and quantify the protein.[10]

  • Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from different samples with isobaric tags according to the manufacturer's protocol.[10][12]

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using a high-resolution mass spectrometer. The instrument will identify peptides and quantify the relative abundance of each protein across the different treatment conditions.

  • Data Analysis: Process the raw data using specialized software to identify proteins that are significantly down-regulated in the PROTAC-treated sample compared to the control. This reveals the on-target and any off-target effects.

Protocol 3: Ternary Complex Formation Assays (e.g., TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to quantify the formation of the Target-PROTAC-E3 ligase complex in a solution-based, high-throughput format.

Materials:

  • Purified recombinant target protein (e.g., His-tagged)

  • Purified recombinant E3 ligase complex (e.g., GST-tagged)

  • Fluorescently labeled antibodies or reagents (e.g., anti-His-Terbium, anti-GST-d2)

  • PROTAC compounds

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup: In a microplate, combine the purified target protein, the E3 ligase complex, and varying concentrations of the PROTAC.

  • Incubation: Allow the components to incubate and reach binding equilibrium.

  • Detection: Add the fluorescently labeled detection reagents (e.g., the donor and acceptor fluorophores that bind to the protein tags).

  • Measurement: Read the plate on a TR-FRET-compatible reader. A high TR-FRET signal indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (TC50).

References

Evaluating PROTACs with Short-Chain PEG Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the biological evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate short-chain polyethylene (B3416737) glycol (PEG) linkers, such as Dimethylamino-PEG2-C2-NH2. Due to a lack of publicly available biological data specific to PROTACs utilizing the this compound linker, this guide leverages data from PROTACs with structurally similar short PEG linkers to provide a comparative context and outlines standard experimental protocols for their evaluation.

The Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex formed between the target protein and the E3 ligase. This complex formation is essential for the subsequent ubiquitination and degradation of the target protein by the proteasome.

Short-chain PEG linkers, like this compound, are often employed in PROTAC design to provide a balance of flexibility and water solubility. The length and composition of the PEG linker can significantly impact the degradation efficiency (DC50) and the maximum level of degradation (Dmax) of the target protein.

Comparative Biological Evaluation of PEGylated PROTACs

The biological evaluation of a novel PROTAC typically involves a series of in vitro assays to determine its degradation activity, selectivity, and mechanism of action. Below are key experiments and illustrative data presented in a comparative format.

Table 1: Illustrative Degradation Activity of a Hypothetical PROTAC (PROTAC-X) with a this compound Linker Compared to Alternatives
PROTACTarget ProteinE3 Ligase LigandLinkerCell LineDC50 (nM)Dmax (%)
PROTAC-X Target APomalidomideThis compound Cancer Cell Line 15095
Alternative 1 Target APomalidomidePEG3Cancer Cell Line 110090
Alternative 2 Target APomalidomidePEG4Cancer Cell Line 12598
Alternative 3 Target AVHL LigandThis compound Cancer Cell Line 17592

Note: The data presented in this table is illustrative and intended to demonstrate how comparative data for PROTACs is typically presented. Actual values would be determined experimentally.

Table 2: Illustrative Selectivity Profile of PROTAC-X
ProteinPROTAC-X (100 nM) % Degradation
Target A >90%
Related Protein 1 <10%
Related Protein 2 <5%
Off-Target Protein 1 Not Detected
Off-Target Protein 2 Not Detected

Note: This table illustrates a hypothetical selectivity profile. A comprehensive analysis would involve proteome-wide studies.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cell lines that endogenously express the target protein and the E3 ligase of interest.

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • PROTAC Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the data as a percentage of the vehicle-treated control.

DC50 and Dmax Determination
  • Plot the percentage of remaining target protein against the logarithm of the PROTAC concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of protein degradation).

Proteasome-Dependence Assay
  • To confirm that the observed protein degradation is mediated by the proteasome, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 1-2 hours before adding the PROTAC.

  • Analyze the target protein levels by Western blotting. The inhibition of degradation in the presence of the proteasome inhibitor confirms a proteasome-dependent mechanism.

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (e.g., with Dimethylamino- PEG2-C2-NH2 linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC, leading to the degradation of a target protein.

Experimental_Workflow A Cell Seeding B PROTAC Treatment (Varying Concentrations) A->B C Cell Lysis B->C D Protein Quantification C->D E Western Blotting D->E F Data Analysis (DC50 & Dmax) E->F

Caption: A typical experimental workflow for evaluating PROTAC-mediated protein degradation.

A Comparative Structural Analysis of PROTACs Featuring the Dimethylamino-PEG2-C2-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. The linker, the bridge connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides a comprehensive structural and functional comparison of PROTACs incorporating the Dimethylamino-PEG2-C2-NH2 linker against alternative linker technologies, supported by representative experimental data and detailed analytical protocols.

Introduction to PROTAC Linker Technology

PROTACs operate by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not merely a spacer but a critical determinant of the ternary complex's stability and geometry, which in turn dictates the efficiency of protein degradation.

The This compound linker is a flexible, hydrophilic linker belonging to the polyethylene (B3416737) glycol (PEG) class. Its structure is characterized by a dimethylamino head group, a two-unit PEG chain, and a C2 alkyl chain terminating in an amine group, providing a versatile handle for conjugation. The inclusion of the dimethylamino group can influence solubility and cell permeability, while the PEG component enhances hydrophilicity.

Comparative Analysis of PROTAC Linkers

The selection of a linker is a critical step in PROTAC design, with a diverse chemical space of linkers available. This section compares the structural and functional characteristics of PROTACs with the this compound linker to those with alternative linker types, namely flexible alkyl linkers and rigid heterocyclic linkers.

Data Presentation: Quantitative Comparison of Linker Performance

To illustrate the impact of linker chemistry on PROTAC performance, the following table summarizes key performance indicators for hypothetical PROTACs targeting a kinase of interest. The data is a composite representation derived from various studies on similar linker classes.

Linker TypeRepresentative Linker StructureDC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)Cell Permeability (Papp, 10⁻⁶ cm/s)
Flexible (PEG-based) This compound50>901.55.2
Flexible (Alkyl-based) 8-aminooctanoic acid150~851.12.1
Rigid (Heterocyclic) Piperazine-based25>955.08.5

Note: Data is representative and compiled from multiple sources for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key measures of PROTAC efficacy. Cooperativity (α) reflects the influence of the protein-protein interactions on the stability of the ternary complex. Papp (apparent permeability coefficient) is an indicator of cell membrane permeability.

Key Structural and Functional Differences

PROTACs with this compound Linker:

  • Advantages: The PEG component generally improves aqueous solubility, which can be beneficial for formulation and bioavailability. The flexibility of the linker allows for a broader range of conformational sampling, potentially facilitating the formation of a productive ternary complex for a variety of targets and E3 ligases. The terminal amine provides a straightforward point of attachment for synthesis.

  • Disadvantages: The high flexibility can sometimes be detrimental, leading to an entropic penalty upon binding and potentially less stable ternary complexes compared to rigid linkers. PEG linkers can also be susceptible to metabolic degradation.

Alternative Linker Technologies:

  • Flexible Alkyl Linkers:

    • Advantages: Synthetically accessible and provide a high degree of conformational freedom.

    • Disadvantages: Often more hydrophobic than PEG linkers, which can lead to lower solubility and potential off-target effects. The lack of rigidity can result in less potent PROTACs.

  • Rigid Heterocyclic Linkers (e.g., piperazine, piperidine):

    • Advantages: The conformational constraint can pre-organize the PROTAC into a bioactive conformation, leading to higher potency and improved ternary complex stability. Rigid linkers can also enhance metabolic stability and cell permeability.

    • Disadvantages: The synthesis of rigid linkers can be more complex. The lack of flexibility may impose limitations on the formation of a productive ternary complex for certain target-E3 ligase pairs.

Experimental Protocols for Structural Analysis

The structural characterization of PROTACs and their ternary complexes is crucial for understanding their mechanism of action and for rational design. The following are detailed methodologies for key experiments.

X-ray Crystallography of PROTAC Ternary Complexes

Objective: To obtain a high-resolution three-dimensional structure of the PROTAC-mediated ternary complex.

Methodology:

  • Protein Expression and Purification: The target protein and the E3 ligase complex (e.g., VHL/Elongin B/Elongin C) are expressed in a suitable system (e.g., E. coli or insect cells) and purified to high homogeneity using chromatography techniques.

  • Ternary Complex Formation: The purified target protein, E3 ligase complex, and the PROTAC are mixed in a stoichiometric ratio (typically 1:1.2:1.5) and incubated to allow for complex formation.

  • Crystallization Screening: The ternary complex solution is subjected to high-throughput crystallization screening using various commercially available or in-house prepared screens.

  • Crystal Optimization and Data Collection: Promising crystallization hits are optimized to obtain diffraction-quality crystals. X-ray diffraction data is collected at a synchrotron source.

  • Structure Determination and Refinement: The crystal structure is solved using molecular replacement and refined to yield a high-resolution model of the ternary complex.

NMR Spectroscopy for Structural and Dynamic Insights

Objective: To characterize the solution-state structure, dynamics, and binding interfaces of the PROTAC and its binary and ternary complexes.

Methodology:

  • Isotope Labeling: For protein-observed NMR, the target protein and/or the E3 ligase are uniformly labeled with ¹⁵N and/or ¹³C.

  • Chemical Shift Perturbation (CSP) Mapping:

    • A 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein is acquired.

    • The PROTAC is titrated into the protein solution, and a series of HSQC spectra are recorded at different PROTAC concentrations.

    • Changes in the chemical shifts of the protein's amide signals are monitored to identify the binding interface.

  • Saturation Transfer Difference (STD) NMR:

    • This ligand-observed experiment is used to identify which parts of the PROTAC molecule are in close proximity to the protein.

    • The protein is selectively saturated with radiofrequency pulses, and the saturation is transferred to the bound PROTAC.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • NOESY experiments are performed on the ternary complex to identify through-space correlations between protons of the PROTAC and the proteins, providing distance restraints for structure calculation.

Computational Modeling of PROTAC Ternary Complexes

Objective: To predict the three-dimensional structure of the PROTAC-mediated ternary complex and to guide linker design.

Methodology:

  • System Preparation: High-resolution crystal structures of the target protein and the E3 ligase are obtained from the Protein Data Bank (PDB) or generated via homology modeling. The 3D structure of the PROTAC is generated and optimized.

  • Protein-Protein Docking: The target protein and E3 ligase are docked to generate a set of possible binary protein-protein orientations.

  • Linker Fitting: The PROTAC linker is computationally built to connect the warhead and the E3 ligase binder within the docked protein-protein poses.

  • Molecular Dynamics (MD) Simulation: The most promising ternary complex models are subjected to MD simulations to assess their stability and to refine the structures.

  • Binding Energy Calculation: The binding free energies of the ternary complexes are calculated using methods like MM/PBSA or MM/GBSA to rank the predicted models.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Experimental_Workflow cluster_structural_analysis Structural Analysis Workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_comp Computational Modeling start PROTAC Design & Synthesis xray_prot Protein Expression & Purification start->xray_prot nmr_iso Isotope Labeling start->nmr_iso comp_prep System Preparation start->comp_prep xray_complex Ternary Complex Formation xray_prot->xray_complex xray_cryst Crystallization xray_complex->xray_cryst xray_data Data Collection & Structure Solution xray_cryst->xray_data end Structural & Functional Insights xray_data->end nmr_csp CSP Mapping nmr_iso->nmr_csp nmr_std STD NMR nmr_iso->nmr_std nmr_noe NOESY nmr_iso->nmr_noe nmr_csp->end nmr_std->end nmr_noe->end comp_dock Protein-Protein Docking comp_prep->comp_dock comp_link Linker Fitting comp_dock->comp_link comp_md MD Simulation comp_link->comp_md comp_md->end Linker_Comparison_Logic cluster_comparison Linker Properties and Performance Linker_Type Linker Type Flexibility Flexibility Linker_Type->Flexibility Rigidity Rigidity Linker_Type->Rigidity Solubility Solubility Linker_Type->Solubility Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Rigidity->Ternary_Complex PK_Properties Pharmacokinetic Properties Solubility->PK_Properties Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation_Efficacy Degradation_Efficacy->PK_Properties

The Impact of the Dimethylamino Group on PROTAC Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis-Targeting Chimeras (PROTACs) with and without a dimethylamino group, supported by experimental data and detailed methodologies. We explore how this functional group can influence the physicochemical properties and biological activity of PROTACs, ultimately affecting their therapeutic potential.

The strategic incorporation of a dimethylamino group into a PROTAC molecule can significantly alter its performance. This is often attributed to the basic nature of the dimethylamino group, which can impact a PROTAC's solubility, cell permeability, and off-target interactions. Understanding these effects is crucial for the rational design of effective and safe PROTAC-based therapeutics.

Physicochemical and Pharmacokinetic Properties

The presence of a dimethylamino group can have a profound effect on a PROTAC's drug-like properties. The basicity of this group can increase aqueous solubility, which is often a challenge in PROTAC design due to their high molecular weight and hydrophobicity. However, this increased basicity can also lead to higher lysosomal sequestration, a phenomenon where basic compounds become trapped in the acidic environment of lysosomes, reducing their cytosolic concentration and thereby their efficacy.

PropertyPROTAC without Dimethylamino GroupPROTAC with Dimethylamino GroupRationale
Aqueous Solubility Generally lowerOften higherThe basic nitrogen can be protonated, increasing polarity and interaction with water.
Cell Permeability Variable, can be lowCan be reducedIncreased polarity and potential for lysosomal trapping can hinder passive diffusion across cell membranes.
Lysosomal Sequestration LowerHigherThe basic nature of the dimethylamino group leads to its protonation and accumulation in the acidic lysosomes.
Metabolic Stability Generally stableCan be susceptible to N-dealkylationThe methyl groups can be removed by cytochrome P450 enzymes.

Biological Activity and Efficacy

The influence of the dimethylamino group extends to the biological activity of the PROTAC. The altered physicochemical properties can directly impact target engagement, E3 ligase recruitment, and ultimately, the efficiency of target protein degradation.

ParameterPROTAC without Dimethylamino GroupPROTAC with Dimethylamino GroupRationale
Target Degradation (DC50) Potency can be highPotency can be reducedReduced cytosolic concentration due to lysosomal trapping can lead to lower efficacy.
Off-Target Effects Dependent on warhead and linkerPotential for off-target effects at acidic organellesAccumulation in lysosomes could lead to lysosomotropic-related toxicities.

Experimental Protocols

Target Protein Degradation Assay (Western Blot)

This experiment quantifies the extent of target protein degradation induced by the PROTACs.

  • Cell Culture: Plate cells (e.g., HeLa, HEK293T) at a suitable density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs (with and without the dimethylamino group) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The DC50 value (the concentration at which 50% of the target protein is degraded) can be determined by fitting the data to a dose-response curve.

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of compounds.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane. The receiver plate is filled with buffer.

  • Compound Addition: The test PROTACs are added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTACs in both the donor and receiver wells is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for a PROTAC.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PROTAC_wo_DA PROTAC without Dimethylamino Biochemical_Assays Biochemical Assays (Binding Affinity) PROTAC_wo_DA->Biochemical_Assays PROTAC_w_DA PROTAC with Dimethylamino PROTAC_w_DA->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Permeability_Assays Permeability Assays (PAMPA, Caco-2) Cellular_Assays->Permeability_Assays PK_Studies Pharmacokinetic Studies Permeability_Assays->PK_Studies Efficacy_Studies Efficacy Studies (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A typical workflow for comparing PROTAC performance.

Assessing the 'Hook Effect' with Short PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in immunoassay development, the "hook effect" presents a significant challenge, potentially leading to erroneously low or false-negative results at high analyte concentrations. This guide provides a comparative analysis of how short polyethylene (B3416737) glycol (PEG) linkers can be utilized to assess and potentially mitigate this phenomenon. We will explore the theoretical advantages of using short PEG linkers and provide experimental protocols to evaluate their impact on assay performance.

Understanding the High-Dose Hook Effect

The high-dose hook effect, or prozone phenomenon, is a common issue in one-step sandwich immunoassays.[1] It occurs when an excessively high concentration of the analyte saturates both the capture and detection antibodies simultaneously.[2] This saturation prevents the formation of the "sandwich" complex (capture antibody-analyte-detection antibody), leading to a paradoxical decrease in the assay signal at very high analyte concentrations.[1]

The Role of PEG Linkers in Immunoassays

Polyethylene glycol (PEG) is a hydrophilic polymer widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of proteins and antibodies. The covalent attachment of PEG chains (PEGylation) can also influence the binding characteristics of antibodies. While longer PEG chains are often employed to increase the in vivo half-life of therapeutics, short PEG linkers (e.g., PEG2 to PEG12) can be used to introduce a controlled spacer between an antibody and another molecule or a solid surface.[3]

Using Short PEG Linkers to Modulate the Hook Effect

The introduction of short PEG linkers to either the capture or detection antibody in a sandwich immunoassay can influence the hook effect in several ways:

  • Steric Hindrance and Binding Kinetics: A short PEG linker can introduce a degree of steric hindrance that may alter the binding kinetics of the antibody-antigen interaction. This could potentially shift the concentration at which the hook effect is observed by modulating the efficiency of sandwich complex formation versus the binding of individual antibodies to the excess analyte.

  • Improved Solubility and Reduced Non-Specific Binding: The hydrophilic nature of PEG can improve the solubility and reduce non-specific binding of the antibody conjugates, leading to a cleaner signal and potentially a wider dynamic range of the assay.

  • Controlled Orientation: When immobilizing antibodies on a solid phase, PEG linkers can provide a flexible spacer that allows for better orientation of the antigen-binding sites, which could influence the overall assay performance and its susceptibility to the hook effect.

By systematically comparing the performance of an immunoassay with and without short PEG linkers of varying lengths, researchers can assess the impact of these modifications on the hook effect and optimize their assay for a broader dynamic range.

Comparative Experimental Data

While direct comparative studies on the exclusive use of short PEG linkers to mitigate the hook effect are not extensively available in peer-reviewed literature, the following table provides a template for researchers to generate and present their own comparative data based on the experimental protocols provided below.

Linker ModificationAnalyte Concentration (ng/mL)OD at 450 nm (Mean ± SD)Onset of Hook Effect (ng/mL)Dynamic Range (ng/mL)
No PEG Linker 1
10
100
1000
10000
Short PEG Linker (e.g., PEG4) 1
10
100
1000
10000
Alternative Linker 1
10
100
1000
10000

Experimental Protocols

Protocol 1: Conjugation of a Short PEG Linker to an Antibody

This protocol describes the conjugation of a short, amine-reactive PEG linker to an antibody via its lysine (B10760008) residues.

Materials:

  • Antibody (e.g., capture or detection antibody) at 1-5 mg/mL in PBS, pH 7.4

  • Amine-reactive PEG linker with an NHS ester (e.g., NHS-PEG4-Azide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

Procedure:

  • Antibody Preparation: Exchange the buffer of the antibody solution to the reaction buffer using a desalting column.

  • PEG Linker Preparation: Dissolve the NHS-ester functionalized short PEG linker in DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG linker to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or by co-opting the azide (B81097) group on the PEG linker for a click chemistry reaction with a fluorescent dye.

Protocol 2: Assessing the Hook Effect in a One-Step Sandwich ELISA

This protocol outlines a method to induce and evaluate the hook effect in a sandwich ELISA format.

Materials:

  • 96-well microplate

  • Capture antibody (with and without PEG linker modification)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Analyte standard at a wide range of concentrations (from low pg/mL to high µg/mL)

  • HRP-conjugated detection antibody (with and without PEG linker modification)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody (1-10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer and block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.

  • Analyte and Detection Antibody Incubation (One-Step): Wash the plate three times. Simultaneously add a serial dilution of the analyte standard and the HRP-conjugated detection antibody to the wells. The analyte concentrations should span a wide range to ensure the observation of the hook effect.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the corresponding analyte concentrations. The concentration at which the signal begins to decrease after reaching a maximum is the onset of the hook effect.

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate the mechanism of a standard sandwich ELISA, the hook effect, and the potential influence of PEG linkers.

Sandwich_ELISA_Mechanism cluster_0 1. Antibody Coating cluster_1 2. Analyte Binding cluster_2 3. Detection Antibody Binding cluster_3 4. Signal Generation s0 s1 Capture Antibody s2 Solid Phase a1 s2->a1 d1 a1->d1 s3 Analyte s4 s5 Detection Antibody (HRP-labeled) s6 sub d1->sub s7 Substrate s8 Colored Product prod sub->prod Enzymatic Reaction

Figure 1: Mechanism of a one-step sandwich ELISA.

Hook_Effect_Diagram cluster_0 Optimal Analyte Concentration cluster_1 Excess Analyte Concentration (Hook Effect) Capture Ab Capture Ab Analyte Analyte Capture Ab->Analyte Analyte_1 Analyte_1 Capture Ab->Analyte_1 Saturated Detection Ab Detection Ab Analyte->Detection Ab Analyte_2 Analyte_2 Detection Ab->Analyte_2 Saturated Sandwich Formation\n(High Signal) Sandwich Formation (High Signal) No Sandwich Formation\n(Low Signal) No Sandwich Formation (Low Signal) Optimal Analyte Concentration Optimal Analyte Concentration Excess Analyte Concentration (Hook Effect) Excess Analyte Concentration (Hook Effect) PEG_Linker_Hypothesis cluster_0 Without PEG Linker cluster_1 With Short PEG Linker Unhindered Binding Unhindered Binding Potential for\nHook Effect at\nLower Concentration Potential for Hook Effect at Lower Concentration Steric Hindrance Steric Hindrance Altered Binding Kinetics Altered Binding Kinetics Steric Hindrance->Altered Binding Kinetics Potential to Shift\nHook Effect to\nHigher Concentration Potential to Shift Hook Effect to Higher Concentration Altered Binding Kinetics->Potential to Shift\nHook Effect to\nHigher Concentration Without PEG Linker Without PEG Linker With Short PEG Linker With Short PEG Linker

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Dimethylamino-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling Dimethylamino-PEG2-C2-NH2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this PROTAC linker, aligning with standard laboratory safety practices and regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This chemical is categorized as a hazardous substance, and direct contact should be avoided.

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety goggles or face shieldTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Incompatible wastes must be stored in separate containers to avoid hazardous reactions.

  • Containerization:

    • Collect waste in a designated, compatible, and leak-proof container. The original container can be used if it is in good condition.

    • Ensure the container is properly sealed to prevent spills or vapors from escaping.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel.

    • The storage area should be a well-ventilated, cool, and dry place, away from incompatible materials.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Do not attempt to dispose of the chemical waste through the regular trash or down the sanitary sewer.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an absorbent material, such as sand or vermiculite, to contain the spill.

  • Neutralize/Absorb: For small spills, carefully absorb the material with an inert absorbent.

  • Collect: Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste, following the procedures outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling This compound Waste is_pure Is the waste pure or mixed with other chemicals? start->is_pure pure_waste Collect in a dedicated, labeled hazardous waste container. is_pure->pure_waste Pure mixed_waste Are the other chemicals compatible? is_pure->mixed_waste Mixed store Store sealed container in a designated Satellite Accumulation Area (SAA). pure_waste->store compatible_mix Collect in a labeled hazardous waste container for compatible mixtures. mixed_waste->compatible_mix Yes incompatible_mix Segregate and collect in separate labeled containers. mixed_waste->incompatible_mix No compatible_mix->store incompatible_mix->store full_or_done Is the container full or no longer in use? store->full_or_done full_or_done->store No contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. full_or_done->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Dimethylamino-PEG2-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling and disposal of Dimethylamino-PEG2-C2-NH2, a PEG-based PROTAC linker.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to proper safety protocols is crucial to minimize exposure risks and ensure a safe laboratory environment. The toxicological properties of similar amino-PEG compounds have not always been fully investigated, necessitating a cautious approach.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and related compounds, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles or Face ShieldChemical splash goggles should be worn at all times to protect against potential splashes. A face shield worn over goggles is recommended for procedures with a high risk of splashing[2].
Hand Protection Nitrile Gloves (Double Gloving Recommended)Wear two pairs of chemical-resistant nitrile gloves. This provides an extra layer of protection and allows for the safe removal of the outer glove in case of contamination[2][3]. Inspect gloves before each use.
Body Protection Laboratory CoatA standard, full-sleeved lab coat is necessary to prevent skin contact[4]. For tasks with a higher risk of contamination, a disposable, solid-front, back-closing gown should be considered[2].
Respiratory Protection NIOSH-approved RespiratorA fit-tested N95 respirator is the minimum requirement for handling powders. For procedures that may generate aerosols or dust, a powered air-purifying respirator (PAPR) is recommended[2]. All handling of solids should be done in a certified chemical fume hood or ventilated enclosure.
Operational Plan: Step-by-Step Handling Procedures

Proper handling procedures are critical to minimize exposure and maintain the integrity of the compound.

1. Engineering Controls:

  • All work with this compound, especially the handling of solids, must be conducted in a certified chemical fume hood to control airborne particles[2].

  • Ensure that an emergency eyewash station and safety shower are readily accessible[3].

2. Receiving and Unpacking:

  • Upon arrival, inspect the package for any signs of damage or leakage.

  • Wear a lab coat and a single pair of nitrile gloves for the initial inspection.

  • If the package is compromised, do not open it and follow your institution's safety protocols.

3. Storage:

  • Store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years)[5].

  • Keep the container tightly closed and store it in a well-ventilated area[6].

  • Store away from strong oxidizing agents[4].

4. Weighing and Preparing Solutions:

  • Weighing: If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust[4].

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

5. General Handling:

  • Avoid all contact with eyes, skin, and clothing[4].

  • Do not eat, drink, or smoke in areas where chemicals are handled[7].

  • Wash hands thoroughly after handling the compound[1].

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[1].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[1][8].

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[9].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention[9].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container[2].

  • Solid Waste: Dispose of contaminated solid materials, such as gloves, weighing paper, and absorbent pads, in a designated "Hazardous Solid Waste" container[10].

  • Sharps: All contaminated needles, syringes, and other sharps must be disposed of in a designated, puncture-proof sharps container[2].

  • Decontamination: All glassware and equipment that has come into contact with the compound should be thoroughly rinsed with a suitable solvent to remove any residue. This rinseate should be collected as hazardous liquid waste[10].

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for hazardous chemical waste disposal[2].

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for safely managing this compound in a research environment.

cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency receiving Receiving & Inspection storage Secure Storage receiving->storage Intact Package ppe Don PPE storage->ppe handling Weighing & Solution Prep (in Fume Hood) ppe->handling experiment Experimental Use handling->experiment decontaminate Decontaminate Equipment experiment->decontaminate exposure Accidental Exposure experiment->exposure segregate Segregate Waste decontaminate->segregate liquid_waste Liquid Waste segregate->liquid_waste solid_waste Solid Waste segregate->solid_waste final_disposal EHS Disposal liquid_waste->final_disposal solid_waste->final_disposal first_aid First Aid exposure->first_aid medical Seek Medical Attention first_aid->medical

Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.